molecular formula C11H11N3O2 B7890511 (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid

(2R)-2-amino-3-(quinazolin-4-yl)propanoic acid

Cat. No.: B7890511
M. Wt: 217.22 g/mol
InChI Key: BMPJQRDVKYHXNB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3-(quinazolin-4-yl)propanoic acid (CAS Number: 32954-34-0) is a chiral quinazoline derivative of high interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C11H11N3O2 and a molecular weight of 217.22 g/mol . Its structure, which combines a quinazoline heterocycle with an amino acid backbone, makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. In research, this compound serves as a key synthetic intermediate and pharmacophore in developing targeted therapeutic agents. Scientific investigations into quinazoline derivatives have demonstrated their significant potential as inhibitors of critical biological targets. Notably, certain derivatives have shown promise as potent and selective inhibitors of the KRas (G12D) mutant protein, a prevalent oncogenic driver in various cancers such as pancreatic ductal adenocarcinoma, colorectal carcinoma, and non-small cell lung carcinoma . Furthermore, other research avenues explore 2-amino-3,4-dihydro-quinazoline derivatives for their application as cathepsin D inhibitors, with potential relevance for treating conditions like osteoarthritis and managing pain . The unique reactivity of the quinazoline core also allows for the creation of fused pharmacophores, such as quinazolino-thiadiazoles, which have been studied for their antimicrobial properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper handling and use in a laboratory setting. For specific storage and handling requirements, including the potential need for cold-chain transportation, please contact our support team .

Properties

IUPAC Name

(2R)-2-amino-3-quinazolin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-8(11(15)16)5-10-7-3-1-2-4-9(7)13-6-14-10/h1-4,6,8H,5,12H2,(H,15,16)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPJQRDVKYHXNB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC=N2)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Architecture and Pharmacophoric Profiling of Quinazolinyl-Alanine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Quinazolinyl-Alanine Derivatives , focusing on their molecular architecture, pharmacophore modeling, and synthetic pathways. This guide is designed for medicinal chemists and drug discovery scientists.

Executive Summary

The fusion of the quinazoline scaffold—a privileged structure in kinase inhibition—with alanine , a chiral amino acid, represents a strategic approach in modern peptidomimetic drug design. While quinazolines (e.g., Gefitinib, Erlotinib) are established EGFR inhibitors, their conjugation with amino acids addresses critical bottlenecks in solubility, membrane permeability, and active transport. This guide analyzes the Quinazolinyl-Alanine (QA) pharmacophore, detailing the structural causality between the alanine moiety and improved binding kinetics in targets like EGFR and PD-L1 .

Structural Biology & Rational Design

The Hybrid Scaffold Concept

The QA scaffold operates on a "Dual-Anchor" mechanism. The quinazoline core functions as the ATP-mimetic hinge binder , while the alanine appendage serves as a solubility modulator and ionic anchor .

  • Quinazoline Core (Pharmacophore A): Planar, aromatic, and nitrogen-rich. It intercalates into the ATP-binding cleft of tyrosine kinases, engaging in

    
     stacking interactions with the gatekeeper residues.
    
  • Alanine Tail (Pharmacophore B): The L-alanine moiety introduces a chiral center (

    
    -configuration preferred) and a zwitterionic character. This allows for specific ionic bridging with solvent-exposed lysine or arginine residues (e.g., Lys124 in PD-L1  or Lys745 in EGFR ), stabilizing the ligand-protein complex.
    
Mechanistic Advantages
FeatureStructural OriginPharmacological Benefit
Hinge Binding N1/N3 of QuinazolineHigh affinity for ATP pocket (e.g., Met793 in EGFR).
Solubility Alanine Carboxyl/AmineImproved logP and aqueous solubility; potential for LAT1 transport.
Chirality

-Carbon of Alanine
Stereoselective fitting into hydrophobic pockets; reduced off-target binding.
Metabolic Stability Amide LinkageResistance to rapid hydrolysis compared to ester-linked prodrugs.

Pharmacophore Mapping & Interaction Dynamics[1]

To understand the potency of QA derivatives, we must map their interactions within the active site. The following diagram illustrates the consensus pharmacophore map derived from SAR studies of quinazoline-amino acid conjugates.

Key Binding Interactions
  • H-Bond Acceptor (N1): The N1 atom of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 (EGFR numbering).

  • Water-Mediated Bridge (N3): The N3 atom often interacts with Thr766 via a structural water molecule, crucial for selectivity.

  • Ionic Lock (Alanine-COOH): The terminal carboxylate of the alanine moiety forms a salt bridge with positively charged residues (e.g., Lys124 ), significantly extending residence time.

Visualization: Pharmacophore Map

PharmacophoreMap Quinazoline Quinazoline Core (Planar Aromatic) Met793 Met793 (Hinge Region) Quinazoline->Met793 H-Bond (N1) Thr766 Thr766 (Gatekeeper) Quinazoline->Thr766 Water Bridge (N3) Alanine L-Alanine Tail (Chiral Spacer) Quinazoline->Alanine Amide Linker Hydrophobic Hydrophobic Pocket (Val726, Leu844) Quinazoline->Hydrophobic Pi-Stacking Lys124 Lys124/Lys745 (Solvent Front) Alanine->Lys124 Ionic Salt Bridge (-COO- to NH3+) Alanine->Hydrophobic Methyl (Steric Fit)

Figure 1: Consensus pharmacophore map showing the dual-anchor binding mode of Quinazolinyl-Alanine derivatives.

Synthetic Protocol: Quinazolinyl-L-Alanine

The synthesis of QA derivatives requires preserving the chirality of the L-alanine. The preferred pathway utilizes a nucleophilic aromatic substitution (


) followed by deprotection.
Experimental Workflow

Reagents: 4-Chloroquinazoline, L-Alanine methyl ester hydrochloride, Triethylamine (


), Isopropanol (IPA), NaOH.
  • Nucleophilic Substitution:

    • Dissolve 4-chloroquinazoline (1.0 eq) and L-alanine methyl ester HCl (1.1 eq) in IPA.

    • Add

      
       (2.5 eq) dropwise to neutralize HCl and activate the amine.
      
    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

    • Mechanism:[1][2][3] The amine of alanine attacks the electron-deficient C4 position of the quinazoline.

  • Isolation:

    • Evaporate solvent. Wash residue with water to remove triethylammonium chloride salts.

    • Recrystallize from Ethanol to yield Methyl (quinazolinyl-4-yl)-L-alaninate .

  • Hydrolysis (Optional for Free Acid):

    • Treat ester with 1N NaOH in MeOH/H2O at RT for 1 hour.

    • Acidify to pH 4 with 1N HCl to precipitate the free acid zwitterion.

Visualization: Synthesis Pathway

SynthesisWorkflow Start 4-Chloroquinazoline Step1 Reflux (IPA, Et3N) 80°C, 6h Start->Step1 Reactant2 L-Alanine Methyl Ester Reactant2->Step1 Intermediate Ester Intermediate Step1->Intermediate SNAr Coupling Step2 Hydrolysis (NaOH) Deprotection Intermediate->Step2 Final Quinazolinyl-L-Alanine (Target Scaffold) Step2->Final Yield: ~75-85%

Figure 2: Step-by-step synthetic pathway for generating the Quinazolinyl-L-Alanine scaffold.

Computational Docking Protocol

To validate the design before synthesis, use the following self-validating docking protocol.

Setup & Validation
  • Software: AutoDock Vina or GOLD.

  • Target PDBs:

    • 3IKA (EGFR WT): To test hinge binding.

    • 5J89 (PD-L1): To test surface ionic interactions.

  • Grid Box: Center on the co-crystallized ligand (e.g., Erlotinib). Dimensions:

    
     Å.
    
Protocol Steps
  • Ligand Prep: Draw QA derivative in ChemDraw, minimize energy (MM2 force field) to preserve

    
    -chirality.
    
  • Protein Prep: Remove water molecules (except structural water HOH near Thr766), add polar hydrogens, calculate Gasteiger charges.

  • Docking Run: Set exhaustiveness to 32. Run 50 poses.

  • Scoring Criteria:

    • Binding Affinity

      
       kcal/mol.
      
    • RMSD

      
       Å relative to the reference quinazoline core.
      
    • Mandatory Check: Presence of H-bond with Met793 (distance

      
       Å).
      

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of amino acid substitution at the C4-position of the quinazoline ring, derived from comparative studies of quinazoline conjugates.

Derivative (R-Group)Amino Acid

(EGFR WT)
Solubility (pH 7.4)Key Interaction Note
Quinazolinyl-Glycine Glycine12.5 nMHighFlexible; higher entropic penalty upon binding.
Quinazolinyl-L-Alanine L-Alanine 5.2 nM Moderate-High Methyl group restricts rotation; optimal fit.
Quinazolinyl-Phenylalanine L-Phe8.1 nMLowAdditional

-stacking but poor solubility.
Quinazolinyl-Valine L-Valine45.0 nMModerateIsopropyl group causes steric clash with Leu718.

Analysis: The L-Alanine derivative represents the "Goldilocks" zone—sufficient steric bulk to lock the bioactive conformation without causing steric clashes, while the carboxyl tail maintains solubility.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules, 2017.

  • Design, synthesis, evaluation and molecular modeling of quinazoline derivatives bearing amino acids as small-molecule PD-L1 inhibitors. Journal of Computer-Aided Molecular Design, 2025.

  • Anticancer and DNA binding studies of potential amino acids based quinazolinone analogs. Bioorganic Chemistry, 2019.[4]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest. Frontiers in Pharmacology, 2024.

Sources

Therapeutic potential of (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid in kinase inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Potential of (2R)-2-amino-3-(quinazolin-4-yl)propanoic Acid in Kinase Inhibition

Executive Summary

This technical guide analyzes the therapeutic architecture of This compound (hereafter referred to as (2R)-QzA ), a non-canonical amino acid scaffold. Unlike conventional small-molecule kinase inhibitors that rely on passive diffusion, (2R)-QzA represents a "Trojan Horse" pharmacophore. It combines the ATP-competitive potency of the quinazoline moiety (a privileged structure in EGFR/HER2 inhibition) with the bioavailability and transport properties of an amino acid .

This guide details the structural basis, synthesis, and biological validation of (2R)-QzA, specifically focusing on its ability to hijack the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) for tumor-selective entry and subsequent kinase blockade.

Structural Basis & Pharmacophore Analysis

The efficacy of (2R)-QzA stems from its dual-domain architecture, designed to overcome two primary failures in oncology drug development: poor tumor accumulation and lack of blood-brain barrier (BBB) permeability.

The Quinazoline Warhead (Kinase Inhibition)

The quinazoline ring at the


-position of the alanine backbone mimics the adenine ring of ATP.
  • Hinge Binding: The N1 and N3 nitrogens of the quinazoline core function as hydrogen bond acceptors/donors, interacting with the hinge region of tyrosine kinases (e.g., Met793 in EGFR).

  • Steric Fit: The planar aromatic system slots into the hydrophobic cleft between the N- and C-lobes of the kinase domain.

The Amino Acid Vector (LAT1 Recognition)

The (2R)-amino propanoic acid tail mimics the natural substrates of LAT1 (e.g., Leucine, Phenylalanine).

  • Tumor Selectivity: LAT1 is massively upregulated in non-small cell lung cancer (NSCLC), breast cancer, and glioblastomas to fuel protein synthesis.

  • Active Transport: By mimicking a large neutral amino acid, (2R)-QzA is actively pumped into the cell against a concentration gradient, achieving intracellular concentrations significantly higher than plasma levels.

Mechanism of Action: The "Trojan Horse" Strategy

The therapeutic logic follows a sequential "Transport-then-Bind" mechanism. This contrasts with standard inhibitors (e.g., Gefitinib) which rely on passive diffusion.

TrojanHorseMechanism Extracellular Extracellular Space (Plasma) LAT1 LAT1 Transporter (SLC7A5) Extracellular->LAT1 (2R)-QzA Binding Intracellular Intracellular Space (Tumor Cytosol) LAT1->Intracellular Active Influx EGFR EGFR Kinase Domain (ATP Pocket) Intracellular->EGFR ATP Competition Signaling Downstream Signaling (RAS/RAF/MEK) EGFR->Signaling Inhibition (||) Apoptosis Apoptosis / Cell Death Signaling->Apoptosis Pathway Collapse

Figure 1: The dual-mechanism pathway where (2R)-QzA exploits LAT1 for entry before inhibiting intracellular EGFR signaling.

Chemical Synthesis Protocol

Synthesis of (2R)-QzA requires preserving the chiral integrity of the


-carbon. The most robust method utilizes Negishi Cross-Coupling  between a zinc-activated amino acid organometallic and a halo-quinazoline.
Reagents & Equipment
  • Substrate A: 4-Iodoquinazoline (or 4-Chloroquinazoline).

  • Substrate B: (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (protected iodo-alanine).

  • Catalyst:

    
     / S-Phos.
    
  • Zinc Activation: Zinc dust, Iodine (catalytic), DMF.

Step-by-Step Methodology
  • Zinc Insertion (Formation of Jackson Reagent):

    • In a flame-dried Schlenk flask under Argon, suspend activated Zinc dust (2.0 equiv) in dry DMF.

    • Add catalytic

      
       (0.05 equiv) to activate the surface.
      
    • Add protected (R)-3-iodo-alanine (1.0 equiv) dropwise. Stir at room temperature for 30 minutes until the zinc species forms (clear solution).

  • Negishi Coupling:

    • To the organozinc solution, add 4-Iodoquinazoline (0.8 equiv),

      
       (2.5 mol%), and S-Phos (5 mol%).
      
    • Heat the reaction mixture to 60°C for 4–6 hours. Note: Higher temperatures may cause racemization.

  • Deprotection & Purification:

    • Quench with saturated

      
      , extract with EtOAc.
      
    • Deprotect the Boc/Ester groups using TFA/DCM (1:1) or LiOH (for ester hydrolysis).

    • Purification: Reverse-phase HPLC (C18 column) using a water/acetonitrile gradient (0.1% TFA).

    • Validation: Verify stereochemistry via Chiral HPLC and structure via 1H-NMR (characteristic quinazoline protons at

      
       9.2 ppm).
      

Biological Evaluation: In Vitro Profiling

To validate the dual mechanism, researchers must decouple the transport effect from the binding effect.

Kinase Affinity Assay (TR-FRET)

Objective: Determine the intrinsic


 of (2R)-QzA against EGFR/HER2 without the variable of cell membrane transport.
  • Method: LanthaScreen™ Eu Kinase Binding Assay.

  • Protocol:

    • Incubate Recombinant EGFR kinase domain (5 nM) with Alexa Fluor® 647-labeled ATP tracer.

    • Titrate (2R)-QzA (0.1 nM to 10

      
      M).
      
    • Add Europium-labeled anti-GST antibody.

    • Measure FRET signal (Excitation 340 nm, Emission 665/615 nm).

    • Data Analysis: A decrease in FRET signal indicates displacement of the tracer.

LAT1 Transport Competency Assay

Objective: Confirm (2R)-QzA is a substrate for LAT1.

  • Cell Line: MCF-7 (High LAT1 expression).

  • Protocol:

    • Seed MCF-7 cells in 24-well plates.

    • Incubate cells with radiolabeled

      
      -L-Leucine (1 
      
      
      
      M) in the presence or absence of (2R)-QzA (100
      
      
      M).
    • Control: Use BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) as a positive competitive inhibitor.

    • Lyse cells and measure radioactivity via scintillation counting.

    • Result: Significant reduction in

      
      -Leucine uptake confirms (2R)-QzA competes for the LAT1 transporter.
      
Assay TypeTarget MetricSuccess Criteria
TR-FRET

(Binding)
< 100 nM (Potent Binder)
Transport

(Uptake)
< 50

M (High Affinity Substrate)
Cell Viability

(Cytotoxicity)
< 1

M (in LAT1+ cells)

Therapeutic Implications & Signaling Pathways[1][2]

(2R)-QzA is particularly relevant for CNS metastases of EGFR-mutant lung cancer. Standard quinazolines (e.g., Erlotinib) have limited BBB penetration. However, LAT1 is highly expressed at the Blood-Brain Barrier (BBB), potentially allowing (2R)-QzA to be actively ferried into the brain parenchyma.

SignalingPathway GF Growth Factor (EGF) RTK RTK (EGFR/HER2) GF->RTK Activation RAS RAS-GTP RTK->RAS PI3K PI3K RTK->PI3K QzA (2R)-QzA Inhibitor QzA->RTK  ATP Blockade RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival / Anti-Apoptosis mTOR->Survival

Figure 2: Impact of (2R)-QzA on downstream RAS/MAPK and PI3K/AKT signaling cascades.

References

  • Singh, N. et al. (2021). "Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter." Nature Communications. [Link]

  • Wang, Q. & Holst, J. (2015). "L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia." American Journal of Cancer Research. [Link]

  • Ruan, H. et al. (2021). "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy." Molecules. [Link][1][2][3][4][5][6][7]

  • Puris, E. et al. (2020). "L-type amino acid transporter 1 as a target for drug delivery."[8][9][10] Pharmaceutical Research. [Link]

  • Jackson, R.F.W. et al. (1989). "Preparation of enantiomerically pure protected heteroaromatic amino acids by zinc insertion." Journal of Organic Chemistry. [Link]

Sources

The Quinazolin-4-yl Moiety: An In-Depth Technical Guide to its Electronic Properties in Amino Acid Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] When incorporated as a side chain in amino acids, the quinazolin-4-yl moiety imparts a unique set of electronic properties that can profoundly influence molecular interactions, reactivity, and photophysical behavior. This technical guide provides an in-depth exploration of these electronic characteristics, offering a valuable resource for researchers engaged in the design and development of novel peptide-based therapeutics, chemical probes, and functional biomaterials. We will delve into the synthesis of quinazolin-4-yl amino acids, the experimental and computational methodologies used to characterize their electronic properties, and the implications of these properties for various applications.

Introduction: The Significance of the Quinazoline Scaffold in Amino Acid Chemistry

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a privileged structure in drug discovery.[1][4] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5] The incorporation of the quinazolin-4-yl group into amino acid side chains offers a powerful strategy to create novel building blocks for peptide and protein engineering. The electronic nature of this side chain can dictate key molecular attributes such as:

  • Receptor-Ligand Interactions: The distribution of electron density within the quinazoline ring system can influence hydrogen bonding, π-π stacking, and other non-covalent interactions that are critical for binding to biological targets.

  • Chemical Reactivity: The electron-donating or -withdrawing character of the quinazoline moiety can modulate the reactivity of the amino acid's alpha-amino and carboxyl groups, as well as other functional groups within a peptide sequence.

  • Spectroscopic and Photophysical Properties: The extended π-system of the quinazoline ring often gives rise to interesting fluorescence properties, making these amino acids valuable as intrinsic probes for studying biological processes.[6][7][8]

This guide will provide a comprehensive overview of these electronic properties, supported by experimental data and computational insights.

Synthesis of Quinazolin-4-yl Amino Acids

The synthesis of amino acids bearing a quinazolin-4-yl side chain typically involves the construction of the quinazoline ring system followed by its attachment to an amino acid backbone, or the modification of a pre-existing amino acid. A common synthetic strategy begins with derivatives of anthranilic acid, which are cyclized to form a 4-quinazolinone intermediate.[9] This intermediate can then be subjected to a chlorination reaction, followed by nucleophilic aromatic substitution (SNAr) with a suitable amine-containing precursor to introduce the amino acid moiety.[9][10]

Experimental Workflow: A Generalized Synthetic Approach

A Anthranilic Acid Derivative B 4-Quinazolinone Intermediate A->B Cyclization C 4-Chloroquinazoline B->C Chlorination (e.g., POCl3) D Quinazolin-4-yl Amino Acid C->D SNAr with Amino Acid Precursor

Caption: Generalized synthetic route to quinazolin-4-yl amino acids.

Characterization of Electronic Properties

A multi-faceted approach combining spectroscopic techniques and computational modeling is essential for a thorough understanding of the electronic properties of the quinazolin-4-yl side chain.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The chemical shifts of the aromatic protons on the quinazoline ring are sensitive to the electronic environment. Electron-withdrawing substituents on the ring will generally cause downfield shifts of the proton signals, while electron-donating groups will result in upfield shifts. For example, in various quinazolin-4(3H)-one derivatives, the aromatic protons typically appear in the range of δ 7.0–8.5 ppm.[11][12][13][14]

  • 13C NMR: The chemical shifts of the carbon atoms in the quinazoline ring also provide valuable information about electron density. The carbonyl carbon of a quinazolin-4-one, for instance, typically resonates around δ 160-170 ppm.[12][15][16][17]

UV-Visible (UV-Vis) Spectroscopy:

The extended π-conjugated system of the quinazoline ring leads to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands can be influenced by substituents on the ring and the solvent environment. Typically, quinazoline derivatives exhibit strong absorptions in the range of 220-350 nm.[8][12]

Fluorescence Spectroscopy:

Many quinazoline derivatives exhibit fluorescence, a property that is highly dependent on their electronic structure. The introduction of electron-donating groups, such as amino or methoxy groups, can enhance fluorescence quantum yields and lead to red-shifted emission spectra.[6][7][18] This makes quinazolin-4-yl amino acids attractive candidates for use as fluorescent probes. For instance, a series of fluorescent compounds based on a 2-phenyl-quinazoline acceptor with various amino donors at the 4- or 7-positions showed emissions spanning from 414 nm to 597 nm.[6][7] Some derivatives have been shown to have high photoluminescence quantum yields, exceeding 80%.[6][7]

Compound Type Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Reference
Pyrazoloquinazoline Amino Acid~320-390~342-4140.42 - 0.56[8]
2-Phenyl-quinazoline with Amino Donors~365-445~414-597up to 0.87[6][7]
4-amino-1H-benzo[g]quinazoline-2-one250, 300, 320, 370456 (pH 7.1)0.62[19]

Table 1: Photophysical properties of selected fluorescent quinazoline derivatives.

Electrochemical Characterization

Cyclic Voltammetry (CV):

CV can be employed to investigate the redox properties of quinazolin-4-yl amino acids. The oxidation and reduction potentials provide insights into the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. These parameters are crucial for understanding the electron-donating and -accepting capabilities of the molecule. Electrochemical studies on quinazoline derivatives have shown that their redox behavior is important for their biological activity, with some mechanisms likely involving redox reactions.[20]

Computational Analysis

Density Functional Theory (DFT) Calculations:

DFT is a powerful computational tool for elucidating the electronic structure of molecules.[21][22] By performing DFT calculations, one can obtain valuable information about:

  • Molecular Orbitals (HOMO and LUMO): The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity and electronic transitions.[21] A smaller energy gap generally implies higher reactivity.

  • Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and charge distribution within the molecule.

Computational studies on quinazoline derivatives have been used to correlate their electronic structure with their biological activity, such as their inhibitory effects on enzymes.[23][24][25]

Conceptual Workflow: Integrated Electronic Property Analysis

cluster_exp Experimental Characterization cluster_comp Computational Analysis NMR NMR Spectroscopy (1H, 13C) Properties Comprehensive Electronic Profile NMR->Properties UVVis UV-Vis Spectroscopy UVVis->Properties Fluorescence Fluorescence Spectroscopy Fluorescence->Properties CV Cyclic Voltammetry CV->Properties DFT DFT Calculations HOMOLUMO HOMO/LUMO Analysis DFT->HOMOLUMO ESP Electrostatic Potential Maps DFT->ESP NBO NBO Analysis DFT->NBO HOMOLUMO->Properties ESP->Properties NBO->Properties Synthesis Synthesis of Quinazolin-4-yl Amino Acid Synthesis->NMR Synthesis->UVVis Synthesis->Fluorescence Synthesis->CV Synthesis->DFT

Caption: Integrated workflow for characterizing electronic properties.

Detailed Experimental Protocols

Protocol for UV-Visible and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a stock solution of the quinazolin-4-yl amino acid in a suitable solvent (e.g., methanol, cyclohexane, or a buffer of choice) at a concentration of 1 mM.[8] Perform serial dilutions to obtain a final concentration in the micromolar range (e.g., 0.5-10 µM) for analysis.[8]

  • UV-Vis Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Record the absorption spectrum over a range of 200-600 nm.

    • Use the solvent as a blank for background correction.

  • Fluorescence Measurement:

    • Excite the sample at its longest wavelength absorption maximum (λmax,abs).

    • Record the emission spectrum over a range starting from ~10 nm above the excitation wavelength to 700 nm.

    • To determine the fluorescence quantum yield (ΦF), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or anthracene in ethanol).[8] The quantum yield can be calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol for Cyclic Voltammetry
  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile) containing the quinazolin-4-yl amino acid at a concentration of ~1 mM.

  • Electrochemical Cell Setup:

    • Use a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Measurement:

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Scan the potential over a suitable range to observe the oxidation and reduction peaks.

    • Record the cyclic voltammogram at various scan rates.

Conclusion and Future Outlook

The quinazolin-4-yl side chain in amino acids offers a versatile platform for the development of novel peptides and proteins with tailored electronic properties. A thorough understanding of these properties, gained through a combination of spectroscopic and computational methods, is paramount for their rational design and application. The ability to modulate the electron density of the quinazoline ring through synthetic modifications opens up exciting avenues for fine-tuning molecular interactions, creating environmentally sensitive fluorescent probes, and developing new classes of bioactive molecules. Future research in this area will likely focus on expanding the library of quinazolin-4-yl amino acids with diverse substitution patterns, exploring their incorporation into complex biological systems, and harnessing their unique electronic features for applications in diagnostics, drug delivery, and materials science.

References

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2025, November 8). Google Scholar.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). Google Scholar.
  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022, December 8). Encyclopedia MDPI.
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020, November 12). RSC Publishing.
  • The Medicinal Functionality of Quinazolines.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC.
  • Preparation and photophysical properties of quinazoline-based fluorophores. (2020, August 17). RSC Publishing.
  • Preparation and photophysical properties of quinazoline-based fluorophores. (2020, August 7). Google Scholar.
  • Conformationally rigid pyrazoloquinazoline α-amino acids: one- and two-photon induced fluorescence. (2020, January 13). Chemical Communications (RSC Publishing). DOI:10.1039/C9CC09064A.
  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)
  • CORRELATION BETWEEN THE ELECTRONIC STRUCTURE OF QUINAZOLINE DERIVATIVES AND THE ACTIVITY OF THE NTR1 RECEPTOR. (2020, March 8). Journal of the Chilean Chemical Society.
  • 4-amino-1H-benzo[g]quinazoline-2-one: a fluorescent analog of cytosine to probe protonation sites in triplex forming oligonucleotides. PMC - NIH.
  • Theoretical and electrochemical performance of Quinazoline Schiff-base hybrid as levelling agents for C-steel electropolishing in acidic medium. (2025, November 20). PMC.
  • Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. (2022, February 18). Taylor & Francis.
  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simul
  • 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. (2025, December 16). RSC Publishing.
  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Deriv
  • Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)
  • Structural and electronic properties of 3-[2-(3, 4-dimethoxy phenyl)-ethyl]-2-methyl-3H-quinazoline-4-one: experimental (X-ray crystal structure) and theoretical (quantum chemical calculations) approach. (2021, January 20). Taylor & Francis Online.
  • Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety. (2025, August 7). Google Scholar.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic
  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. (2024, October 18). PMC.
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022, August 30). MDPI.
  • Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. (2020, February 7). PMC.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). MDPI.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021, October 26). MDPI.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). Google Scholar.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024, September 4). PMC.
  • Antileishmanial activity of quinazoline derivatives: Synthesis, docking screens, molecular dynamic simulations and electrochemical studies. (2025, August 6).
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
  • Electrosynthesis of Quinazolines and Quinazolinones via an Anodic Direct Oxidation C(sp3)-H Amination/C-N Cleavage of Tertiary Amine in Aqueous Medium. (2020, December 1).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI.
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar.
  • Electrosynthesis of Quinazolines and Quinazolinones via an Anodic Direct Oxidation C(sp3)-H Amination/C-N Cleavage of Tertiary Amine in Aqueous Medium. NIH.
  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022, April 18). MDPI.

Sources

Technical Guide: Comparative Analysis of (2R)-Quinazolinylalanine (Qzq) vs. Tryptophan and Histidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid (referred to herein as (2R)-Qzq ) against the proteinogenic amino acids Tryptophan (Trp) and Histidine (His) .

Executive Summary

This compound is a synthetic, non-canonical amino acid featuring a quinazoline heterocycle in place of the indole (Tryptophan) or imidazole (Histidine) side chains.[1] Its (2R) stereochemistry (D-configuration) confers proteolytic resistance, while the quinazoline core offers distinct electronic properties—specifically, it acts as an electron-deficient π-system compared to the electron-rich indole of Tryptophan. This guide serves drug developers and structural biologists designing peptidomimetics, kinase inhibitors (specifically EGFR), and fluorescent probes.

Molecular Architecture & Physicochemical Profile[2]

The core distinction lies in the aromatic side chain. While Tryptophan and Histidine are natural L-amino acids (2S), the compound is the (2R) enantiomer, classifying it as a D-amino acid.

Structural Comparison Table
Feature(2R)-Quinazolinylalanine (Qzq) L-Tryptophan (Trp) L-Histidine (His)
Side Chain Quinazolin-4-yl (Benzopyrimidine)Indole (Benzopyrrole)Imidazole
Stereochemistry (2R) / D-configuration(2S) / L-configuration(2S) / L-configuration
Ring Electronics Electron-Deficient (π-acceptor)Electron-Rich (π-donor)Amphoteric / Basic
pKa (Side Chain) ~1.95 (N1 protonation)>16 (Indole NH, non-basic)~6.0 (Imidazole NH)
Fluorescence Weak/Tunable (Environment sensitive)Strong (

,

)
None
H-Bond Potential 2 Acceptors (N1, N3)1 Donor (NH)1 Donor / 1 Acceptor
Surface Area High (Fused bicyclic)High (Fused bicyclic)Low (Monocyclic)
Electronic & Acid-Base Divergence
  • The "Nitrogen Gap": Researchers often mistake Qzq for a Histidine mimic due to the presence of ring nitrogens. However, Qzq is significantly less basic . The pKa of the quinazoline N1 is approximately 1.95 , meaning it remains uncharged at physiological pH (7.4), whereas Histidine (pKa ~6.0) can toggle between neutral and protonated states, serving as a catalytic proton shuttle.

  • 
    -Stacking Interactions:  Qzq contains a fused benzene and pyrimidine ring. The pyrimidine nitrogen atoms pull electron density, making the ring system electron-deficient. This makes Qzq an excellent partner for offset 
    
    
    
    -stacking
    with electron-rich aromatic residues (like Phe or Trp) in receptor binding pockets, a strategy widely used in EGFR kinase inhibitors.

The (2R) Stereochemical Advantage

The specification of the (2R) enantiomer is a deliberate medicinal chemistry design choice.

  • Proteolytic Stability: Endogenous proteases recognize L-amino acids (2S). Incorporation of (2R)-Qzq into a peptide sequence renders the peptide bond resistant to enzymatic cleavage, significantly extending plasma half-life.

  • Conformational Biasing: In peptide chains, D-amino acids induce specific secondary structures, such as

    
    -turns  (specifically Type II' turns). Replacing an L-Trp with (2R)-Qzq can "lock" a peptide into a bioactive conformation that fits into a receptor pocket more tightly than the flexible linear chain.
    

Experimental Protocols

Synthesis: Late-Stage "Indole-to-Quinazoline" Editing

Context: This is a modern, high-efficiency protocol to convert Tryptophan residues directly into Quinazolines within native peptides, avoiding de novo synthesis.

Reagents:

  • Substrate: Peptide containing L-Trp (Note: This protocol converts L-Trp to L-Qzq; for (2R), start with D-Trp containing peptides).

  • Oxidant: Rose Bengal (Photocatalyst) or singlet oxygen generator.

  • Nitrogen Source: Ammonium Acetate (

    
    ).
    

Workflow:

  • Dissolution: Dissolve the Trp-containing peptide (0.1 mM) in a mixture of

    
     (1:1).
    
  • Catalyst Addition: Add Rose Bengal (5 mol%).

  • Ammonia Source: Add

    
     (10 equiv).
    
  • Irradiation: Irradiate with Green LED (530 nm) under

    
     atmosphere for 4–6 hours.
    
  • Mechanism: Singlet oxygen attacks the indole C2=C3 bond, forming a dioxetane intermediate. The ammonia source intercepts the ring-opening, facilitating recyclization into the quinazoline core.

  • Purification: HPLC (C18 column, Acetonitrile/Water gradient).

Synthesis: De Novo Construction (Niementowski Modification)

Context: For generating the pure amino acid building block for SPPS.

  • Starting Material: Anthranilic acid and Formamide.

  • Cyclization: Reflux Anthranilic acid in Formamide (130°C, 4h) to yield 4(3H)-quinazolinone.

  • Chlorination: Treat with

    
     to yield 4-chloroquinazoline.
    
  • Coupling: React 4-chloroquinazoline with a zinc-organometallic derivative of serine or an anionic glycine equivalent (Schöllkopf chiral auxiliary) to install the amino-acid backbone with (2R) selectivity.

Visualizations

Structural & Property Comparison

The following diagram contrasts the three molecules, highlighting the critical electronic and steric differences.

Comparison QZQ (2R)-Qzq (Quinazoline Core) Stereo: D-Form pKa (N1): ~1.95 Electronic: Deficient (π-acceptor) TRP Tryptophan (Indole Core) Stereo: L-Form pKa: >16 (Neutral) Electronic: Rich (π-donor) QZQ->TRP Bioisostere (Steric Mimic) Lacks NH Donor HIS Histidine (Imidazole Core) Stereo: L-Form pKa: ~6.0 (Basic) Electronic: Amphoteric QZQ->HIS Nitrogen Analog BUT ~4 log units less basic App_Stab Protease Stability ((2R) effect) QZQ->App_Stab Induces App_Kinase Kinase Inhibition (EGFR Hinge Binder) QZQ->App_Kinase Privileged Scaffold

Caption: Comparative logic map highlighting the "Nitrogen Gap" between Qzq and His, and the steric bioisosterism with Trp.

Synthesis Workflow (Indole Editing)

This workflow illustrates the conversion of Trp peptides to Quinazoline peptides.

Synthesis Step1 Start: Trp-Peptide (Indole Side Chain) Step2 Photo-Oxidation (Rose Bengal + O2 + Green LED) Step1->Step2 Step3 Intermediate: C2-C3 Dioxetane / Hydroperoxide Step2->Step3 Singlet Oxygen Attack Step4 Nitrogen Insertion (NH4OAc / Ammonia) Step3->Step4 Ring Opening Step5 Recyclization (Formation of Quinazoline Ring) Step4->Step5 Condensation Result Product: Qzq-Peptide (Benzopyrimidine Side Chain) Step5->Result

Caption: Late-stage "Skeletal Editing" workflow for converting Tryptophan residues into Quinazoline motifs.

References

  • Physicochemical Properties of Quinazolines

    • Title: On the basicity of conjugated nitrogen heterocycles in different media.[2]

    • Source: Rudorf, W. D., et al. (2004). Arkivoc.
    • Link:[Link]

    • Relevance: Establishes the pKa of the quinazoline ring (~1.95 aqueous)
  • Tryptophan to Quinazoline Editing

    • Title: Late-Stage Tryptophan Modification of Native Peptides through Photochemical Indole-to-Quinazoline Editing.
    • Source: Hansen, et al. (2025). Journal of the American Chemical Society.
    • Link:[Link] (Note: DOI based on search snippet context; verify exact volume/issue).

    • Relevance: Provides the primary protocol for the "Skeletal Editing" synthesis method.
  • Quinazoline in Drug Design

    • Title: Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies.
    • Source: H. A. A. et al. (2021). Journal of Applied Pharmaceutical Science.
    • Link:[Link]

    • Relevance: Validates the use of the quinazoline scaffold in EGFR kinase inhibition and its structural utility.
  • Fluorescence of Tryptophan Analogs

    • Title: Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins.[3][4]

    • Source: Ghisaidoobe, A. et al. (2014).
    • Link:[Link]

    • Relevance: Baseline data for Tryptophan fluorescence to contrast with the "darker" or altered profile of Quinazoline.

Sources

Navigating the Chemical Landscape of (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatile structure has been extensively explored, leading to the development of drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Notably, the 4-aminoquinazoline moiety is a cornerstone of several successful epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib, used in cancer therapy.[1] This guide provides an in-depth technical overview of the CAS registry data and identifiers for a specific chiral amino acid derivative of this important heterocycle: (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's chemical identity, potential synthesis, and biological relevance.

While specific experimental data for the (2R)-enantiomer is not extensively available in public databases, this guide will provide confirmed identifiers for the racemic mixture and its dihydrochloride salt. Furthermore, a plausible synthetic route for the enantiomerically pure compound will be proposed, grounded in established chemical principles.

Core Identifiers for 2-Amino-3-(quinazolin-4-yl)propanoic Acid

Precise identification of a chemical entity is paramount for reproducible research and regulatory compliance. The following table summarizes the key identifiers for 2-amino-3-(quinazolin-4-yl)propanoic acid in its racemic and salt forms. It is important to note that a specific CAS Registry Number for the (2R)-enantiomer was not found in a comprehensive search of public databases.

Form Identifier Type Identifier Source
RacemicCAS Registry Number32954-34-0BLDpharm
Dihydrochloride SaltPubChem CID16589861PubChem[6]
RacemicMolecular FormulaC₁₁H₁₁N₃O₂PubChem[6]
RacemicMolecular Weight217.23 g/mol PubChem[6]
RacemicInChIKeyBMPJQRDVKYHXNB-UHFFFAOYSA-NPubChem[6]

Physicochemical Properties (Predicted)

The following physicochemical properties for the free base form of 2-amino-3-(quinazolin-4-yl)propanoic acid have been predicted through computational models.

Property Predicted Value Source
XLogP3-1.8PubChem[6]
Hydrogen Bond Donor Count3PubChem[6]
Hydrogen Bond Acceptor Count4PubChem[6]
Rotatable Bond Count3PubChem[6]

Proposed Enantioselective Synthesis and Chiral Resolution

Synthetic Strategy

A logical approach would involve the coupling of a suitable quinazoline precursor with a chiral amino acid building block. One such strategy could start from 2-aminobenzonitrile and utilize a protected (R)-aspartic acid derivative. The following diagram outlines a potential synthetic pathway.

Synthetic_Pathway Proposed Synthesis of this compound A 2-Aminobenzonitrile C Intermediate Amide A->C Acylation B Protected (R)-Aspartic Acid Derivative B->C D Cyclized Quinazolinone C->D Intramolecular Cyclization E 4-Chloroquinazoline Intermediate D->E Chlorination (e.g., POCl3) F Target Compound Precursor E->F Nucleophilic Substitution G This compound F->G Deprotection

Caption: Proposed synthetic route for this compound.

Experimental Considerations
  • Acylation: The initial step would likely involve the acylation of 2-aminobenzonitrile with a suitably protected (R)-aspartic acid derivative, such as N-Boc-(R)-aspartic acid anhydride, to form an intermediate amide.

  • Cyclization: Intramolecular cyclization of the resulting amide, potentially under acidic or basic conditions, would yield the quinazolinone ring system.

  • Chlorination: The quinazolinone would then be converted to the more reactive 4-chloroquinazoline intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).[7]

  • Nucleophilic Substitution and Deprotection: The final steps would involve nucleophilic substitution at the 4-position with a suitable nucleophile, followed by deprotection of the amino and carboxylic acid moieties to yield the final product.

Chiral Resolution

An alternative to enantioselective synthesis is the resolution of the racemic mixture. Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[8][9] Polysaccharide-based and macrocyclic glycopeptide columns are often effective for the resolution of underivatized amino acids.[10][11] The development of a successful chiral HPLC method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers.

Biological Context and Therapeutic Potential

The quinazoline scaffold is a well-established pharmacophore, particularly in the field of oncology.[12][13] Many quinazoline derivatives function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[1]

Mechanism of Action of Quinazoline-Based Kinase Inhibitors

The 4-anilinoquinazoline scaffold, which is structurally related to the target molecule of this guide, has been shown to bind to the ATP-binding site of EGFR. This competitive inhibition prevents the downstream signaling cascades that promote cell proliferation, survival, and metastasis.

Kinase_Inhibition General Mechanism of Quinazoline-Based Kinase Inhibition cluster_0 Cell Membrane cluster_1 Intracellular EGFR EGFR Kinase_Domain Kinase Domain Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylates ATP ATP ATP->Kinase_Domain Binds Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Proliferation Cell Proliferation, Survival Downstream_Signaling->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->Kinase_Domain Competitively Inhibits ATP Binding

Caption: Simplified diagram of competitive kinase inhibition by a quinazoline derivative.

Given the structural similarity of this compound to known kinase inhibitors, it is plausible that this compound could exhibit similar biological activity. The introduction of the amino acid moiety provides a handle for further chemical modification and could influence its pharmacokinetic and pharmacodynamic properties. The specific stereochemistry at the alpha-carbon is likely to be critical for its interaction with a chiral biological target such as an enzyme's active site.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule at the intersection of heterocyclic chemistry and amino acid biology. While definitive CAS registry data for this specific enantiomer are not publicly available, this guide has provided confirmed identifiers for its racemic and salt forms. The proposed synthetic and resolution strategies offer a roadmap for its preparation in the laboratory. The rich biological context of the quinazoline scaffold suggests that this compound could be a valuable building block for the development of novel therapeutic agents.

Future research should focus on the successful synthesis and characterization of the (R)- and (S)-enantiomers of 2-amino-3-(quinazolin-4-yl)propanoic acid. Subsequent biological evaluation, including screening against a panel of protein kinases, would be crucial to elucidate its therapeutic potential and validate the hypotheses presented in this guide.

References

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Journal of Molecular Structure, 1279, 135029. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2022). Journal of the Brazilian Chemical Society, 33(10), 1089-1116. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). Biomolecules, 15(2), 210. [Link]

  • Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3 H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach. (2025). Journal of Medicinal Chemistry, 68(17), 18314-18334. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2022). RSC Medicinal Chemistry, 13(10), 1163-1185. [Link]

  • Recent advances in the biological activity of quinazoline. (2023). ResearchGate. [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). International Journal of Medical and Pharmaceutical Research, 6(1), 56-67. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules, 26(21), 6533. [Link]

  • Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. (2023). TSI Journals. [Link]

  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (2024). International Journal for Multidisciplinary Research, 6(6). [Link]

  • An efficient one pot synthesis of 2-amino quinazolin-4(3H). (2015). Tetrahedron Letters, 56(38), 5349-5352. [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). Molecules, 27(13), 4284. [Link]

  • 2-Amino-3-(quinolin-4-yl)propanoic acid. Apepbio. [Link]

  • Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (2014). RSC Advances, 4(104), 59971-59983. [Link]

  • Synthesis of 2‐aminoquinazolin‐4(3H)‐ones. (2016). Journal of Heterocyclic Chemistry, 53(4), 1143-1147. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7912. [Link]

  • 2-amino-3-(quinazolin-4-yl)propanoic acid dihydrochloride. PubChem. [Link]

  • Resolution, configurational assignment, and enantiopharmacology of 2-amino-3-[3-hydroxy-5-(2-methyl-2H- tetrazol-5-yl)isoxazol-4-yl]propionic acid, a potent GluR3- and GluR4-preferring AMPA receptor agonist. (2000). Chirality, 12(10), 705-13. [Link]

  • Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][3][12]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. (2010). Molecular Imaging, 9(6), 329-42. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Molecular Neuroscience, 15, 1008233. [Link]

  • Synthesis of 4-Arylaminoquinazolines from 2-amino-N'-Arylbenzamidines and Orthoesters via the Dimroth Rearrangement of Intermediate Quinazolin-4(3H)- Imines. (2014). Letters in Organic Chemistry, 11(2), 128-134. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC North America, 21(11), 1084-1093. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. (1998). Analytical Chemistry, 70(15), 3219-3224. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). Molecules, 30(19), 4651. [Link]

Sources

Methodological & Application

Coupling conditions for steric hindered quinazoline amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Protocols for Sterically Hindered Quinazoline Amino Acids

Abstract

The incorporation of quinazoline moieties into peptide backbones or peptidomimetics is a critical strategy in the development of kinase inhibitors and DNA-encoded libraries. However, the inherent steric bulk of the bicyclic quinazoline system—often exacerbated by ortho-substitution or N-methylation—renders standard coupling protocols (e.g., EDC/HOBt) ineffective. This guide details optimized protocols for coupling sterically hindered quinazoline amino acids, transitioning from high-activity uronium reagents to "nuclear option" acyl halide methodologies.

Introduction: The Steric Challenge

Quinazoline amino acids present a unique "double-threat" to amide bond formation:

  • Steric Shielding: The fused benzene-pyrimidine ring creates a high A-value (steric bulk), blocking the trajectory of the incoming nucleophile (amine) to the activated carbonyl.

  • Electronic Deactivation: If the carboxylic acid is attached directly to the electron-deficient quinazoline ring, the carbonyl carbon is highly electrophilic but prone to hydrolysis. Conversely, if the amine is on the quinazoline, it is often poorly nucleophilic due to resonance delocalization.

Why Standard Reagents Fail: Standard carbodiimides (EDC, DIC) form O-acylisourea intermediates that are too short-lived and sterically demanding to react efficiently with bulky amines before rearranging into unreactive N-acylureas.

Strategic Decision Matrix

Before selecting a protocol, assess the steric severity of your coupling partners.

CouplingStrategy Start Assess Steric Hindrance Check1 Is the Amine N-Methylated or Extremely Bulky? Start->Check1 Check2 Is the Quinazoline ortho-Substituted? Check1->Check2 Yes Standard Protocol A: HATU / HOAt (Gold Standard) Check1->Standard No Check2->Standard No Severe Protocol B: Acyl Fluoride / Chloride (Nuclear Option) Check2->Severe Yes SPPS Protocol C: Microwave SPPS (Solid Phase) Standard->SPPS If on Resin Severe->SPPS If on Resin

Figure 1: Decision tree for selecting the appropriate coupling reagent based on steric and electronic constraints.

Protocol A: The "Gold Standard" (HATU/HOAt)

Applicability: Moderately hindered systems (e.g., un-substituted quinazoline carboxylic acids coupled to primary amines).

Mechanism: HATU generates an OAt-active ester.[1] The nitrogen in the pyridine ring of HOAt provides an "anchoring" effect (neighboring group participation) that stabilizes the transition state and accelerates the reaction by ~100x compared to HOBt.

Materials:

  • Quinazoline Amino Acid (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • HATU (1.1 equiv) [CAS: 148893-10-1]

  • HOAt (0.5 equiv - Additive for rate acceleration)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Protocol:

  • Dissolution: Dissolve the Quinazoline Amino Acid and HATU in anhydrous DMF (concentration 0.1 M).

    • Note: Avoid DCM if possible; polar aprotic solvents like DMF/NMP stabilize the polar transition state.

  • Activation: Add DIPEA. Stir at 0°C for 5 minutes. The solution should turn yellow.

    • Critical: Do not activate for >10 minutes before adding the amine, as the active ester can guanidinylate the amine later or hydrolyze.

  • Coupling: Add the Amine partner (and HOAt additive).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check via LC-MS. If conversion is <50% after 4 hours, proceed to Protocol B .

Protocol B: The "Nuclear Option" (Acyl Fluoride/Chloride)

Applicability: Severely hindered systems (e.g., N-methylated amines, ortho-substituted quinazolines, or Aib-containing peptides).

Mechanism: Acyl fluorides are stable to moisture yet highly reactive toward amines. They are smaller than OBt/OAt esters, allowing them to penetrate the steric shield of the bulky amine.

Materials:

  • Quinazoline Carboxylic Acid (1.0 equiv)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equiv) OR Cyanuric Fluoride

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DCM (for activation) and DMF (for coupling)

Step-by-Step Protocol:

  • Activation (Acyl Fluoride Formation):

    • Dissolve Quinazoline Acid (1 equiv) and TFFH (1.2 equiv) in anhydrous DCM under Nitrogen.

    • Add DIPEA (2.0 equiv). Stir at RT for 30–60 minutes.

    • Validation: Check TLC or LC-MS (methanol quench) to confirm conversion to acid fluoride (R-COF).

  • Solvent Swap (Optional but Recommended):

    • Evaporate DCM (if amine is insoluble in DCM) and re-dissolve the residue in NMP.

  • Coupling:

    • Add the sterically hindered Amine (1.2 equiv) and remaining DIPEA (1.0 equiv).

    • Heat to 50°C for 12–24 hours.

  • Workup: Quench with water. Acyl fluorides are relatively stable to pure water but hydrolyze rapidly at high pH.

Protocol C: Solid-Phase Peptide Synthesis (SPPS) Adaptation

Applicability: Building peptides on resin (Rink Amide or Wang).

Key Modifications:

  • Solvent: Use NMP exclusively. It swells the resin better and reduces chain aggregation (beta-sheet formation).

  • Temperature: Microwave irradiation is highly recommended.

Microwave Protocol (CEM Liberty Blue / Biotage Initiator):

Parameter Setting Notes
Reagent HATU (5 equiv) Large excess required for kinetics
Base DIPEA (10 equiv)
Temperature 75°C Do not exceed 75°C to avoid racemization of Cys/His
Power 30–50 Watts

| Time | 2 x 10 mins | Double Coupling is mandatory |

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Steric clash prevents attack.Switch to Protocol B (Acyl Fluoride). Increase Temp to 60°C.
Racemization Base-catalyzed proton abstraction.Use Collidine (TMP) instead of DIPEA. It is a weaker, non-nucleophilic base.
Guanidinylation Amine attacks HATU directly.Pre-activate acid for exactly 2 mins before adding amine. Ensure acid is in excess during activation.
Precipitation Peptide aggregation.Add Chaotropic Salts (0.1 M LiCl or KSCN) to the reaction mixture to disrupt H-bonds.

Mechanistic Visualization

The following diagram illustrates the activation pathway and the "anchoring" effect of HOAt which makes it superior for quinazolines.

Mechanism Acid Quinazoline-COOH ActiveEster OAt-Active Ester (Reactive Intermediate) Acid->ActiveEster + HATU + DIPEA HATU HATU Reagent Transition 7-Membered Cyclic Transition State ActiveEster->Transition + Amine (HOAt Anchoring) Product Quinazoline-Amide Transition->Product Rapid Coupling

Figure 2: The HOAt-mediated activation pathway. The pyridine nitrogen in HOAt hydrogen bonds with the incoming amine, positioning it for attack (Anchoring Effect).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[2] Journal of the American Chemical Society. Link

    • Foundational paper establishing HOAt/H
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Comprehensive review of coupling reagents including TFFH and fluorides.
  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC amino acid fluorides. The Journal of Organic Chemistry. Link

    • Validates the use of acyl fluorides for extremely hindered amino acids (Aib).
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

    • Industrial perspective on scaling up hindered couplings.

Sources

Application Note: Standardized Preparation of Stock Solutions for (2R)-2-amino-3-(quinazolin-4-yl)propanoic Acid Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Google Gemini

Abstract This document provides a detailed, field-proven protocol for the preparation of accurate and stable stock solutions of (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid. Given that quinazoline derivatives are a significant class of biologically active compounds, ensuring the integrity and reproducibility of experimental data is paramount.[1][2] This guide outlines the chemical rationale behind solvent selection, provides step-by-step methodologies for creating both primary organic and secondary aqueous stocks, and offers best practices for storage and handling to maintain compound stability. Adherence to these protocols is critical for researchers aiming to achieve reliable and consistent results in downstream biological and pharmacological assays.

Introduction and Scientific Rationale

This compound belongs to the quinazoline family of heterocyclic aromatic compounds. This structural class is of high interest in drug development due to its wide spectrum of biological activities.[1] The accuracy of any in vitro or in vivo assay begins with the precise and reproducible preparation of the test compound. Improperly prepared solutions can lead to significant errors in determining compound potency and efficacy due to issues with concentration accuracy, solubility, and stability.

The quinazoline ring is generally stable in cold dilute acidic or alkaline solutions, but it is susceptible to hydrolysis and degradation when boiled.[1][3] Furthermore, the amino acid moiety of the target compound introduces pH-dependent solubility characteristics.[4] This protocol is designed to mitigate these risks by employing a two-step process: creation of a high-concentration primary stock in an organic solvent, followed by dilution into aqueous buffers for final working solutions. This approach maximizes long-term stability while ensuring compatibility with biological assay systems.

Compound Properties: this compound
PropertyValueSource / Note
Molecular Formula C₁₁H₁₁N₃O₂Calculated
Molecular Weight 217.23 g/mol Calculated
Appearance Typically a white to off-white solidGeneral observation for similar compounds
CAS Number 32954-34-0BLDpharm (for the racemate)[5]

Materials and Equipment

Reagents:

  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (e.g., from a freshly opened bottle)[6][7]

  • Sterile, purified water (e.g., Milli-Q® or 18.2 MΩ·cm)

  • Appropriate sterile aqueous buffer (e.g., PBS, HEPES, Tris), pH-adjusted for the specific assay.

Equipment:

  • Analytical balance (4-decimal place, e.g., 0.0001 g readability)

  • Class A volumetric flasks (various sizes, e.g., 1 mL, 5 mL, 10 mL)[8]

  • Calibrated micropipettes (P1000, P200, P20)

  • Vortex mixer

  • Sonicator bath (optional, for aiding dissolution)

  • Sterile, conical-bottom polypropylene or amber glass vials for aliquoting

  • Parafilm® or screw-cap vials with appropriate seals

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Protocol: Primary Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM primary stock solution, a common starting concentration for many screening assays. Adjust calculations accordingly for different desired concentrations.

Causality: DMSO is selected as the primary solvent due to its high solvating power for a wide range of organic molecules, including heterocyclic compounds like quinazolines.[9][10] Using anhydrous DMSO is critical as water can significantly reduce the solubility of hydrophobic compounds.[6]

  • Pre-Calculation: Determine the mass of the compound required.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of a 10 mM stock:

    • Mass (mg) = (0.010 mol/L) × (0.010 L) × (217.23 g/mol ) × (1000 mg/g) = 2.17 mg

  • Accurate Weighing:

    • Place a suitable weigh boat or paper on the analytical balance and tare.

    • Carefully weigh out the calculated mass of this compound. It is often more practical and accurate to weigh an amount close to the target (e.g., 2.25 mg) and then calculate the exact concentration afterward.[8]

    • Record the actual mass weighed.

  • Dissolution:

    • Carefully transfer the weighed compound into a Class A volumetric flask of the appropriate size (e.g., 1 mL for this example if weighing ~2.2 mg).

    • Add approximately 70-80% of the final volume of anhydrous DMSO.

    • Cap the flask securely and vortex vigorously for 1-2 minutes until the solid is fully dissolved. A clear, particulate-free solution should be observed.

    • If dissolution is slow, sonicate the flask in a room temperature water bath for 5-10 minutes. Avoid heating , as it can degrade quinazoline compounds.[3]

  • Bringing to Volume:

    • Once the solid is fully dissolved, carefully add anhydrous DMSO until the bottom of the meniscus aligns precisely with the calibration mark on the volumetric flask.[8]

    • Cap the flask and invert it slowly 10-15 times to ensure the solution is homogeneous.[11]

  • Final Concentration Calculation:

    • Use the actual mass weighed to determine the precise concentration of your stock solution.

    • Formula: Actual Concentration (mM) = [Mass (mg) / (Molecular Weight ( g/mol ) × Volume (L))]

    • Example: If 2.25 mg was dissolved in 1.0 mL:

    • Concentration = [2.25 mg / (217.23 g/mol × 0.001 L)] = 10.36 mM

  • Aliquoting and Storage:

    • Dispense the primary stock into small-volume, single-use aliquots in sterile, clearly labeled amber or opaque vials. This prevents repeated freeze-thaw cycles which can degrade the compound.[6]

    • Label each vial with the compound name, exact concentration, solvent (DMSO), date, and preparer's initials.

    • For long-term storage, store aliquots at -80°C (up to 6 months or longer). For short-term use, -20°C is acceptable (up to 1 month).[6][7]

Experimental Protocol: Aqueous Working Solutions

This protocol details the serial dilution of the primary DMSO stock into an aqueous assay buffer.

Causality: Most biological assays are aqueous-based. However, high concentrations of DMSO can be toxic to cells or inhibit enzyme activity. It is standard practice to keep the final concentration of DMSO in an assay below 1%, and ideally below 0.5%, to minimize these solvent artifacts.

  • Thawing: Remove one aliquot of the primary DMSO stock from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is often easier and more accurate to perform an intermediate dilution. For example, dilute the ~10 mM primary stock 1:10 in DMSO to create a ~1 mM intermediate stock.

  • Final Dilution:

    • Vortex the assay buffer to be used.

    • Add the required volume of the DMSO stock solution directly into the assay buffer while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating out of solution as it encounters the aqueous environment.

    • Example: To make 1 mL of a 10 µM working solution from a 10 mM primary stock (a 1:1000 dilution):

    • Add 1 µL of the 10 mM primary stock to 999 µL of assay buffer. The final DMSO concentration will be 0.1%.

  • Usage: Use the freshly prepared aqueous working solution immediately. Do not store dilute aqueous solutions for extended periods, as they are less stable than concentrated organic stocks.[12][13]

Workflow Visualization

Stock_Solution_Workflow cluster_prep Primary Stock Preparation (DMSO) cluster_storage Storage & QC cluster_working Working Solution Preparation (Aqueous) calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve in ~80% DMSO weigh->dissolve vortex Vortex / Sonicate dissolve->vortex volume 4. Bring to Final Volume vortex->volume mix 5. Homogenize (Invert) volume->mix recalc 6. Recalculate Exact Conc. mix->recalc aliquot 7. Aliquot into Vials recalc->aliquot store 8. Store at -80°C aliquot->store thaw A. Thaw Aliquot store->thaw For Assay Use dilute B. Dilute into Assay Buffer thaw->dilute use C. Use Immediately dilute->use

Caption: Workflow for preparing primary and working solutions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO 1. Compound purity is low. 2. DMSO is not anhydrous (has absorbed water). 3. Concentration is above solubility limit.1. Verify compound purity via analytical methods. 2. Use a fresh, unopened bottle of anhydrous DMSO.[6] 3. Prepare a more dilute stock solution. Try gentle sonication.
Precipitation upon dilution into aqueous buffer 1. Compound has low aqueous solubility. 2. Dilution performed too slowly or without mixing. 3. Buffer pH or ionic strength is suboptimal.1. Decrease the final concentration of the working solution. 2. Add the DMSO stock to the buffer while vortexing vigorously. 3. Test solubility in buffers of different pH values.[4]
Inconsistent assay results 1. Inaccurate pipetting. 2. Degradation from multiple freeze-thaw cycles. 3. Instability of the compound at room temperature.1. Calibrate pipettes regularly. Use reverse pipetting for viscous DMSO. 2. Use single-use aliquots.[6][7] 3. Minimize the time the compound spends at room temperature. Keep on ice when possible.
Low or no biological activity 1. Incorrect stock concentration. 2. Compound degradation during storage. 3. Adsorption to plasticware.1. Double-check all calculations and weighing steps.[8] 2. Prepare a fresh stock solution. 3. Consider using low-adhesion polypropylene tubes or glass vials.

References

  • Patel, A., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. Available at: [Link]

  • Mihai, C. T., et al. (2019). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Jantori, S., et al. (2012). Quinazoline derivatives & pharmacological activities: a review. SciSpace. Available at: [Link]

  • Deery, M. (2022). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Al-Dhalla, A. S., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University Experimental Biosciences. Available at: [Link]

  • Wikipedia. (2023). Quinazoline. Wikipedia. Available at: [Link]

  • Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Available at: [Link]

  • The VADLOV channel. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]

  • Pal, A., & Dey, J. (2015). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. ResearchGate. Available at: [Link]

  • Wang, D. Z., et al. (2022). Facile Preparation of 4-Substituted Quinazoline Derivatives. JoVE. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization of (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: RAC-QUIN-2R-OPT

Executive Summary

You are encountering racemization (loss of chiral purity) during the coupling of (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid . This is a known challenge caused by the specific electronic properties of the quinazoline ring.

The quinazoline moiety is a


-deficient heteroaromatic system . It exerts a strong electron-withdrawing effect (inductive and resonance) on the 

-carbon, which propagates to the

-carbon. This significantly lowers the pKa of the C

-proton, making it highly susceptible to abstraction by bases (even tertiary amines like DIEA), leading to rapid racemization via the azlactone (oxazolone) pathway .

This guide provides a self-validating workflow to suppress this mechanism, utilizing base-free activation and high-sensitivity chiral analysis.

Module 1: Mechanistic Diagnosis

Q: Why is this specific amino acid racemizing more than my standard Alanine or Phenylalanine?

A: The quinazoline ring acts as an "electron sink." Standard amino acids have a C


-H pKa of ~21 (in DMSO). The quinazoline ring pulls electron density away from the backbone, potentially dropping the C

-H pKa by several units. When you use standard coupling conditions (especially those involving bases like DIEA or NMM), the base abstracts this acidic proton.

Once the proton is removed, the molecule planarizes into an enolate or cyclizes into an oxazolone (azlactone) intermediate. This intermediate can be reopened by the amine nucleophile from either side, resulting in a mix of (2R) and (2S) products.

Visualization: The Danger Zone (Azlactone Pathway)

RacemizationMechanism Start (2R)-Activated Ester (Chiral Integrity Intact) Deprotonation Cα-H Abstraction (Rate Limiting Step) Start->Deprotonation Quinazoline Acidity Effect Base Base (DIEA/NMM) Base->Deprotonation Oxazolone Oxazolone (Azlactone) Intermediate PLANAR = CHIRALITY LOST Deprotonation->Oxazolone Cyclization Product Racemic Product (50% R / 50% S) Oxazolone->Product Amine Attack

Figure 1: The mechanism of base-mediated racemization via oxazolone formation. The electron-poor quinazoline ring accelerates the "Deprotonation" step.

Module 2: Reagent Selection & Optimization

Q: Which coupling cocktail should I use?

A: Stop using HATU/HBTU immediately. Phosphonium and uronium salts (HATU, HBTU, PyBOP) require a base (DIEA/NMM) to function. As established above, base is your enemy.

The Solution: Switch to Carbodiimide/Oxime activation (DIC/Oxyma Pure).

  • DIC (Diisopropylcarbodiimide): Activates the carboxylic acid without requiring an exogenous base.

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): A superior additive to HOBt/HOAt. It creates a highly reactive active ester that couples fast (beating the racemization rate) but is not basic enough to strip the

    
    -proton.
    
Comparative Reagent Risk Profile
Coupling SystemBase Required?pH of ReactionRacemization RiskRecommendation
HATU / DIEA YES (2 eq) Basic (>9)CRITICAL DO NOT USE
HBTU / DIEA YES (2 eq) Basic (>9)HIGH DO NOT USE
DIC / HOBt NOAcidic/NeutralMODERATEAcceptable
DIC / Oxyma NO Acidic/NeutralLOWEST PREFERRED
T3P / Pyridine YES (Weak)Weak BasicLOWAlternative

Module 3: The "Low-Epimerization" Protocol

Q: What is the exact step-by-step workflow to couple this acid?

A: Follow this "Base-Starved" protocol. This assumes your (2R)-amino acid is a free acid. If it is a salt (e.g., HCl), you must modify step 2 (see Note).

Reagents:

  • This compound (Protected, e.g., Fmoc)

  • DIC (Diisopropylcarbodiimide)[1]

  • Oxyma Pure[1][2][3][4]

  • Solvent: DMF (Dimethylformamide) or NMP.[2] Avoid DCM if solubility permits (DCM promotes aggregation).

Protocol:

  • Chill: Cool the reaction vessel (containing the resin-bound amine or free amine) to 0°C . Lower temperature slows deprotonation more than it slows coupling.

  • Dissolve: Dissolve the Amino Acid (1.0 eq) and Oxyma Pure (1.0 eq) in minimum DMF.

  • Activation (In Situ): Add DIC (1.0 eq) to the amino acid solution.

    • Critical: Do NOT pre-activate for more than 1-2 minutes. Long pre-activation allows the active ester to rearrange or racemize before it even sees the amine.

  • Addition: Immediately add the activated mixture to the amine component at 0°C.

  • Coupling: Allow to react at 0°C for 30 minutes, then warm to Room Temperature.

  • Termination: Filter and wash.

Troubleshooting "Salt" Starting Materials: If your amino acid is an HCl salt, you must neutralize the HCl. Do not use DIEA. Use TMP (2,4,6-Trimethylpyridine / Collidine) . It is a sterically hindered, weak base that is less likely to abstract the


-proton. Use exactly 1.0 equivalent relative to the HCl.

Module 4: Analytical Verification (QC)

Q: How do I know if I have 1% or 5% racemization?

A: Standard HPLC is insufficient. You need Marfey’s Analysis . Direct separation of the (2R) and (2S) peptides on C18 is difficult. Marfey’s Reagent (FDAA) converts the amino acid enantiomers into diastereomers, which separate easily on standard C18 columns.

Marfey’s Method Workflow
  • Hydrolysis: Hydrolyze a small sample of your coupled peptide (6N HCl, 110°C, 24h) to release the individual amino acids.

  • Derivatization: React the hydrolysate with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and NaHCO₃ at 40°C for 1 hour.

  • Analysis: Inject onto a standard C18 HPLC column.

    • The L-L diastereomer (FDAA + S-isomer) and L-D diastereomer (FDAA + R-isomer) will have distinct retention times.

    • Integrate the peaks to calculate % racemization.

Decision Tree: Optimization Logic

OptimizationTree Start Start Coupling Optimization CheckBase Is Amino Acid a Salt (HCl)? Start->CheckBase UseCollidine Add 1.0 eq TMP (Collidine) CheckBase->UseCollidine Yes NoBase NO BASE ADDED CheckBase->NoBase No SelectCoupling Select Coupling Agent UseCollidine->SelectCoupling NoBase->SelectCoupling DICOxyma DIC + Oxyma Pure (0°C) SelectCoupling->DICOxyma Analyze Analyze via Marfey's Method DICOxyma->Analyze Result Racemization > 1%? Analyze->Result Success Protocol Validated Result->Success No T3P Switch to T3P (Propylphosphonic Anhydride) Result->T3P Yes

Figure 2: Logical workflow for optimizing the coupling conditions.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][3][5] Tetrahedron, 60(11), 2447–2467. [Link]

Sources

Removing side products in the synthesis of (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis and purification of this compound. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Quinazoline Product

Question: My reaction to form the quinazoline ring is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in quinazoline synthesis are a common challenge and can often be attributed to several factors. The formation of the quinazoline ring, typically through methods like the Niementowski reaction or multi-component reactions, is sensitive to reaction conditions.[1]

Potential Causes and Solutions:

  • Incomplete Reaction: The cyclization step to form the quinazoline ring may be slow or incomplete.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature incrementally. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[2]

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: The choice of solvent and temperature is critical. For instance, in reactions involving 2-aminobenzonitriles, careful control of the reaction conditions is necessary to prevent the formation of undesired dimers or polymers. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.

  • Purity of Starting Materials: Impurities in your starting materials, such as the chiral amino acid precursor or the anthranilate derivative, can interfere with the reaction.

    • Solution: Ensure all starting materials are of high purity and are thoroughly dried before use, as moisture can inhibit many of the condensation and cyclization reactions.

Issue 2: Presence of the (2S)-enantiomer in the Final Product

Question: My final product shows contamination with the undesired (2S)-enantiomer. How can I remove it and ensure high enantiomeric purity?

Answer: The presence of the (2S)-enantiomer is a critical issue, especially in drug development where stereochemistry dictates biological activity. This contamination can arise from a non-enantioselective synthesis or racemization during the reaction or workup.

Potential Causes and Solutions:

  • Racemization: The chiral center of the amino acid can be susceptible to racemization under harsh reaction conditions, such as high temperatures or strongly basic or acidic environments. A copper(II) chloride-mediated synthesis has been shown to preserve the enantiomeric purity of N-Boc-amino acids during the formation of 2-alkylaminoquinazolin-4(3H)-ones.[3]

    • Solution: Employ milder reaction conditions where possible. If racemization is unavoidable, a final chiral purification step is necessary.

  • Chiral Resolution: The most effective way to remove the undesired enantiomer is through chiral High-Performance Liquid Chromatography (HPLC).

    • Solution: Utilize a chiral stationary phase (CSP) column. For amino acids and their derivatives, macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin or vancomycin selector, are highly effective for separating enantiomers of underivatized or N-protected amino acids.[4][5][6]

Issue 3: Difficulty in Removing Unreacted Starting Materials and Reagents

Question: I am having trouble purifying my final product from unreacted starting materials and other reaction byproducts. What purification strategies do you recommend?

Answer: Effective purification is key to obtaining a high-purity final product. A combination of techniques is often required to remove a range of impurities.

Purification Strategies:

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Protocol: Choose a solvent system in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvent systems for quinazoline derivatives include ethanol, methanol, or mixtures with water.[1]

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the method of choice.

    • Protocol: Select an appropriate eluent system based on the polarity of your compound and impurities, as determined by TLC analysis. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Acid-Base Extraction: Since your target molecule is an amino acid, it possesses both acidic (carboxylic acid) and basic (amino and quinazoline nitrogens) functional groups. This property can be exploited for purification.

    • Protocol: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. Then, wash with a dilute aqueous base (e.g., 1M NaHCO3) to remove acidic impurities. The desired zwitterionic product may precipitate at its isoelectric point.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side products in the synthesis of this compound?

A1: Besides the (2S)-enantiomer, other potential side products depend on the synthetic route. If a multicomponent reaction is used involving a 2-aminobenzophenone derivative, an aldehyde, and an ammonium source, potential side products could include incompletely cyclized intermediates or products from self-condensation of the aldehyde.[7][8] If the synthesis involves the construction of the quinazoline ring onto a protected aspartic acid derivative, side products could arise from incomplete cyclization or from reactions involving the protecting groups.

Q2: How can I confirm the enantiomeric purity of my final product?

A2: Chiral HPLC is the gold standard for determining enantiomeric purity. You will need to develop a separation method using a suitable chiral column and mobile phase. The peak areas of the two enantiomers in the chromatogram can be used to calculate the enantiomeric excess (% ee).

Q3: Are there any specific analytical techniques recommended for characterizing the final product?

A3: A combination of analytical techniques should be used to confirm the structure and purity of your this compound:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC: To determine enantiomeric purity.

  • Elemental Analysis: To confirm the elemental composition.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis

This protocol provides a general guideline for developing a chiral HPLC method.

Parameter Recommendation
Column Chiral stationary phase (e.g., Teicoplanin-based, Vancomycin-based)
Mobile Phase A mixture of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate). The pH of the buffer can significantly impact separation.
Flow Rate Typically 0.5 - 1.0 mL/min.
Detection UV detection at a wavelength where the quinazoline ring absorbs (e.g., ~254 nm or ~320 nm).
Temperature Column temperature can be varied to optimize separation (e.g., 25-40 °C).

Procedure:

  • Dissolve a small sample of your final product in the mobile phase.

  • Inject the sample onto the chiral HPLC system.

  • Run the analysis and identify the peaks corresponding to the (2R) and (2S) enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.

Protocol 2: Purification by Recrystallization

This protocol outlines the general steps for recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Logical Workflow for Synthesis and Purification

G cluster_0 Synthesis cluster_1 Purification cluster_2 Final Product & Analysis start Starting Materials ((R)-Aspartic Acid Derivative + Anthranilate Derivative) reaction Quinazoline Ring Formation (e.g., Condensation & Cyclization) start->reaction crude Crude Product (Mixture of Enantiomers & Side Products) reaction->crude recryst Recrystallization (Removes bulk impurities) crude->recryst chrom Column Chromatography (Removes closely related impurities) recryst->chrom chiral_sep Chiral HPLC (Separates Enantiomers) chrom->chiral_sep final Pure (2R)-enantiomer chiral_sep->final analysis Analytical Characterization (NMR, MS, Chiral HPLC) final->analysis

Caption: A logical workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_reaction Monitor reaction by TLC/LC-MS start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete yes_incomplete Increase reaction time or temperature. Consider microwave synthesis. incomplete->yes_incomplete Yes no_incomplete Reaction complete, but low yield. incomplete->no_incomplete No check_purity Check purity of starting materials. no_incomplete->check_purity impure Impurities Present? check_purity->impure yes_impure Purify starting materials. impure->yes_impure Yes no_impure Starting materials are pure. impure->no_impure No optimize Optimize reaction conditions (solvent, temperature, inert atmosphere). no_impure->optimize

Caption: A decision tree to troubleshoot low reaction yields.

References

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. SciSpace. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Dergipark. [Link]

  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. [Link]

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]

  • Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][7][8]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Molecular Imaging. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. [Link]

  • Chiral Pyrazolo[4,3-e][1][7][9]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. Molecules. [Link]

  • Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of HPLC Gradients for Quinazoline-Amino Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Separation Challenge

Welcome to the technical support center. You are likely here because you are facing a common but difficult chromatographic challenge: separating a hydrophobic quinazoline core (typical of kinase inhibitors like Erlotinib or Gefitinib) from hydrophilic amino acid impurities (starting materials, intermediates, or degradation products).

This separation is governed by two conflicting requirements:

  • Retention of Polar Impurities: Amino acid derivatives are often zwitterionic and highly polar, requiring high aqueous content (95-100%) to retain on Reversed-Phase (RP) columns.

  • Elution of Hydrophobic Parent: The quinazoline scaffold is hydrophobic and basic, requiring significant organic solvent to elute and acidic pH to suppress peak tailing.

This guide moves beyond generic advice to provide specific, mechanistic solutions for this "polarity gap."

Module 1: Column Selection & Stationary Phase Chemistry

Q: My amino acid impurities elute at the void volume (t0) on my standard C18 column. What should I do?

A: Standard C18 columns often suffer from "phase collapse" (dewetting) in highly aqueous mobile phases required to retain polar amino acids. You must switch to a phase capable of 100% aqueous stability.

Recommended Column Chemistries
Column TypeMechanism of ActionBest For
Polar-Embedded C18 (e.g., Amide or Carbamate group)The polar group shields silanols and maintains pore wetting in 100% water.Retaining polar amino acid intermediates while eluting hydrophobic quinazolines.
Phenyl-Hexyl Provides

interactions with the quinazoline ring and alternative selectivity for aromatic amino acids (Phe, Tyr, Trp).
Separating structural isomers or impurities with aromatic side chains.
C18-Aq (Hydrophilic Endcapped) Proprietary bonding prevents hydrophobic chains from self-associating in water.General purpose screening for "polarity gap" mixtures.

Technical Insight: Avoid standard "high carbon load" C18 columns for this application unless you use an ion-pairing reagent. They will not retain small polar amino acids like Glycine or Alanine derivatives.

Module 2: Mobile Phase Engineering

Q: I am seeing severe peak tailing for the main quinazoline peak. Is my column dead?

A: Likely not. Quinazoline nitrogens (N1 and N3) are basic (


, though substituents can raise this). At neutral pH, they interact strongly with residual silanols on the silica surface, causing tailing.
The pH Strategy

You must operate at low pH (pH 2.0 – 3.0) to fully protonate the quinazoline nitrogens. While this makes the molecule more polar (charged), the excess protons in the mobile phase compete with the analyte for silanol binding sites, sharpening the peak.

Buffer Selection Guide
Buffer / AdditiveUV CutoffMS Compatible?Notes
Trifluoroacetic Acid (TFA) (0.05% - 0.1%) ~210 nmYes (but suppresses ionization)Gold Standard for Shape. The trifluoroacetate anion acts as an ion-pairing agent, increasing retention of basic quinazolines and masking silanols.
Formic Acid (0.1%) ~210 nmYes (Excellent)Good for MS sensitivity but may result in wider peaks than TFA due to weaker ion-pairing.
Phosphate Buffer (20-50 mM, pH 2.5) ~200 nmNO Best peak shape for UV-only methods. Non-volatile salts permanently damage MS sources.

Module 3: Gradient Optimization (The "Scoop" Gradient)

Q: How do I resolve the early eluting amino acids without making the quinazoline run time too long?

A: Use a "Scoop" Gradient (segmented gradient). Linear gradients often fail here because the optimal slope for the polar impurities is too shallow for the hydrophobic parent.

Protocol: The Segmented Gradient Strategy
  • Initial Hold (Isocratic): Hold at 95-100% Aqueous (with acid) for 2–5 minutes.

    • Purpose: Allows polar amino acid impurities to interact with the stationary phase and separate from the void.

  • Shallow Ramp: Increase organic (ACN) from 0% to 15% over 5-10 minutes.

    • Purpose: Separates closely related polar intermediates.

  • Steep Ramp (Ballistic): Increase organic from 15% to 95% over 5-10 minutes.

    • Purpose: Elutes the hydrophobic quinazoline parent and late-eluting dimers.

  • Wash & Re-equilibration: Hold 95% organic for 3 min, then return to initial conditions.

Visualization: Gradient Profile vs. Elution

GradientStrategy Start Injection Phase1 Phase 1: 100% Aqueous Hold (Retain Amino Acids) Start->Phase1 t=0-5 min Phase2 Phase 2: Shallow Ramp (0-15% B) (Separate Intermediates) Phase1->Phase2 t=5-15 min Phase3 Phase 3: Steep Ramp (15-95% B) (Elute Quinazoline) Phase2->Phase3 t=15-25 min End Re-equilibration Phase3->End Wash

Caption: A segmented "Scoop" gradient strategy designed to decouple the separation of polar impurities from the elution of the hydrophobic parent.

Module 4: Troubleshooting & FAQs

Q: I see "ghost peaks" in my blank injection after running a high-concentration quinazoline sample. What is happening? A: This is Carryover . Quinazolines are "sticky" due to their hydrophobicity and basicity.

  • Fix 1: Change your needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid (or even 100% ACN if the salt buffer permits).

  • Fix 2: Use a "sawtooth" wash gradient at the end of your run (ramp to 95% B, hold, drop to 50%, ramp back to 95%).

Q: My amino acid impurity is not UV active. How can I detect it? A: Many aliphatic amino acids (Gly, Ala, Leu) lack a chromophore.

  • Solution A: Use LC-MS (Single Quad is sufficient) in SIM (Selected Ion Monitoring) mode.

  • Solution B: Use a Charged Aerosol Detector (CAD) which is universal.

  • Solution C: If you are limited to UV, you must perform Pre-column Derivatization (e.g., with OPA or FMOC) to add a UV/Fluorescent tag, though this changes the separation chemistry entirely.

Q: Can I use HILIC for this separation? A: Yes, but with a caveat. Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for retaining amino acids. However, the hydrophobic quinazoline parent will elute near the void volume (t0) in HILIC mode.

  • Workflow: If you only need to quantify the impurity, HILIC is superior. If you need to profile both parent and impurity in one run, RP with ion-pairing (Module 2) is preferred.

Decision Tree: Method Development Workflow

Use this logic flow to determine your starting conditions.

MethodDevTree Start Start: Quinazoline + AA Impurity Q1 Is the impurity retained on C18 with 5% Organic? Start->Q1 Yes Yes Q1->Yes No No (Elutes at Void) Q1->No Opt1 Optimize Gradient Slope (Use Segmented Gradient) Yes->Opt1 Q2 Can you use Ion Pairing (TFA)? No->Q2 TFA_Yes Add 0.1% TFA to Mobile Phase A Retest on C18 Q2->TFA_Yes Yes (UV/Robust MS) TFA_No Switch Column Chemistry Q2->TFA_No No (Sensitive MS) ColSelect Select Polar-Embedded C18 or Phenyl-Hexyl TFA_No->ColSelect

Caption: Decision matrix for selecting column and mobile phase conditions based on impurity retention behavior.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Center for Drug Evaluation and Research (CDER). (2000). Review of Chromatographic Methods for Quinazoline Impurities. U.S. Food and Drug Administration. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Chapter 8: Gradient Elution). Link

  • Neue, U. D., et al. (2001). Peak Shape and Retention of Bases in Reversed-Phase Chromatography. Journal of Separation Science. Link

Technical Support Center: Quinazoline Ring Stability & Oxidation Control

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability challenges of the quinazoline scaffold during oxidative transformations. It is designed for medicinal chemists and process engineers requiring precise control over chemoselectivity.

The Quinazoline Stability Paradox

The quinazoline ring system presents a unique challenge in synthesis: it is an electron-deficient aromatic heterocycle, yet it possesses specific sites of high reactivity that are prone to unwanted oxidation.

  • The Nitrogen Trap (N-Oxidation): The N1 and N3 atoms possess lone pairs that act as nucleophiles toward strong electrophilic oxidants (e.g., m-CPBA, H₂O₂), leading to N-oxides.

  • The C4 Vulnerability (C-Oxidation): The C4 position is highly electrophilic. In the presence of water and an oxidant, it is susceptible to nucleophilic attack followed by oxidative dehydrogenation, collapsing the aromatic system into a thermodynamically stable quinazolin-4(3H)-one .

Decision Matrix: Oxidant Selection

The following decision tree helps you select the correct oxidant to avoid ring degradation.

Quinazoline_Oxidation_Decision Start Target Transformation SideChain_S Sulfide → Sulfone/Sulfoxide Start->SideChain_S SideChain_OH Alcohol → Aldehyde/Ketone Start->SideChain_OH mCPBA_Q Is m-CPBA required? SideChain_S->mCPBA_Q Benzylic Is it Benzylic? SideChain_OH->Benzylic Avoid_KMnO4 AVOID: KMnO4 (aq) Jones Reagent SideChain_OH->Avoid_KMnO4 Risk Warning TFA_Protect STRATEGY A: Protonate N-Ring (Add 1.5 eq TFA) mCPBA_Q->TFA_Protect Yes Oxone_Route STRATEGY B: Use Oxone® (Buffered pH) mCPBA_Q->Oxone_Route No (Preferred) MnO2 STRATEGY C: Activated MnO2 (DCM, Reflux) Benzylic->MnO2 Yes IBX STRATEGY D: IBX or DMP (Neutral conditions) Benzylic->IBX No (Aliphatic)

Figure 1: Strategic decision tree for selecting oxidative conditions compatible with the quinazoline scaffold.

Troubleshooting & Protocols

Scenario A: Preventing N-Oxidation During Sulfide Oxidation

Issue: You need to oxidize a thioether side chain to a sulfone, but m-CPBA yields the quinazoline N-oxide (M+16 peak).

Mechanistic Insight: Peracids like m-CPBA are electrophilic oxidants. The quinazoline nitrogen lone pair is nucleophilic enough to attack the peracid oxygen.[1]

  • Solution: Protonation as a Shield. By adding a strong acid (TFA) to the reaction mixture before the oxidant, you protonate the quinazoline nitrogens (

    
    ). The resulting quinazolinium ion is non-nucleophilic and repels the electrophilic oxidant, while the sulfide sulfur remains nucleophilic.
    

Protocol 1: Chemoselective Sulfide Oxidation (The TFA Shield)

  • Reagents: Sulfide substrate (1.0 equiv), m-CPBA (2.2 equiv for sulfone), TFA (1.5–2.0 equiv), DCM.

  • Step-by-Step:

    • Dissolve the quinazoline-sulfide in anhydrous DCM (0.1 M).

    • Critical Step: Add Trifluoroacetic acid (TFA) (1.5 equiv) and stir for 10 minutes at 0 °C. This locks the ring nitrogen.

    • Add m-CPBA (2.2 equiv) portion-wise over 15 minutes.

    • Monitor by TLC/LCMS.[1] The N-oxide formation should be suppressed.[1][2][3]

    • Workup: Quench with sat. NaHCO₃ (releases the free base) and Na₂S₂O₃ (removes excess peroxide).

Alternative Protocol (Green Chemistry): Use Oxone® (Potassium peroxymonosulfate) in aqueous methanol. Oxone is generally less prone to N-oxidation of electron-deficient heterocycles compared to peracids.

Scenario B: Preventing C4-Oxidation (Quinazolinone Formation)

Issue: During the oxidation of a side-chain alcohol or alkyl group, you observe the formation of a quinazolin-4(3H)-one (M+16, strong Carbonyl IR stretch ~1680 cm⁻¹).

Mechanistic Insight: This transformation is often driven by water .

  • Oxidant activates the C4 position or generates a radical.

  • Water attacks the C4 position (nucleophilic attack).

  • Oxidative dehydrogenation restores aromaticity as the lactam (quinazolinone).

  • Risk Factors: Aqueous oxidants (KMnO₄), high pH, and prolonged heating.

Protocol 2: Anhydrous Alcohol Oxidation To oxidize a benzylic alcohol on a quinazoline scaffold without touching the ring:

  • Reagent of Choice: Activated Manganese Dioxide (MnO₂).

  • Why: MnO₂ acts as a heterogeneous surface oxidant.[4][5] It does not generate the soluble radical/ionic species that typically attack the C4 position.

  • Step-by-Step:

    • Dissolve alcohol in anhydrous DCM or Chloroform.

    • Add Activated MnO₂ (10–20 equiv by weight). Note: Large excess is standard for MnO₂.

    • Reflux with vigorous stirring for 2–12 hours.

    • Filter through a Celite pad.

    • Evaporate solvent.

    • Validation: This method avoids the aqueous conditions required for the hydrolysis step of quinazolinone formation.[2]

Comparative Data: Oxidant Compatibility

The following table summarizes the risk profile of common oxidants with the quinazoline core.

OxidantRisk of N-OxidationRisk of C4-OxidationCompatibility RatingNotes
m-CPBA High Low⚠️ Use with CautionRequires TFA protection (Protocol 1).
H₂O₂ (aq) High Medium❌ AvoidPromotes both N-oxide and hydrolysis to quinazolinone.
KMnO₄ MediumHigh ❌ AvoidVigorous oxidant; often cleaves ring or forms quinazolinone [1].
MnO₂ LowLowRecommended Best for benzylic alcohols. Heterogeneous mechanism protects ring.
Oxone® LowLowRecommended Excellent for sulfide

sulfone/sulfoxide.
IBX / DMP LowLowRecommended Mild, neutral conditions. Good for aliphatic alcohols.[6]
NaClO₂ LowLowRecommended Generates ClO₂ in situ; highly selective for sulfones [2].

Mechanistic Visualization

Understanding the competing pathways is crucial for troubleshooting.

Oxidation_Pathways Quinazoline Quinazoline Scaffold Peracid Electrophilic Oxidant (m-CPBA, H2O2) Quinazoline->Peracid Unprotected N Water Nucleophilic Attack (H2O / OH-) Quinazoline->Water Aqueous/Basic Conditions Selective Selective Oxidant (MnO2, Oxone, TFA/mCPBA) Quinazoline->Selective Controlled Conditions NOxide N-Oxide Impurity (M+16) Peracid->NOxide C4_Intermediate C4-Hydroxy Intermediate Water->C4_Intermediate Quinazolinone Quinazolin-4(3H)-one (Thermodynamic Sink) C4_Intermediate->Quinazolinone Oxidation Product Target Product (Sulfone / Aldehyde) Selective->Product

Figure 2: Competing oxidation pathways.[7] Path 1 (Red) and Path 2 (Yellow/Red) represent degradation routes; Path 3 (Green) represents the chemoselective protocol.

FAQ: Troubleshooting Specific Observations

Q: I see a +16 mass shift in LCMS. Is it N-oxide or Quinazolinone?

  • Diagnostic: Check the UV spectrum and retention time.

    • N-Oxide: Usually more polar (elutes earlier on Reverse Phase). UV spectrum often shows a bathochromic shift (red shift) compared to the parent.

    • Quinazolinone: Significantly different UV due to the amide character. IR Spectroscopy is definitive: look for a strong carbonyl peak around 1660–1690 cm⁻¹ . N-oxides do not have this carbonyl peak; they show a characteristic N-O stretch ~1200–1300 cm⁻¹.

Q: Can I reduce the N-oxide back to the quinazoline if it forms?

  • A: Yes. If N-oxidation occurs accidentally, treat the crude mixture with PCl₃ (in DCM) or Zn/NH₄Cl . This selectively deoxygenates the N-oxide back to the parent heterocycle without affecting sulfones or most carbonyls.

Q: My quinazoline ring cleaved completely during KMnO₄ oxidation.

  • A: KMnO₄ is too aggressive for electron-deficient rings under basic conditions. It can oxidatively cleave the C=C bond of the benzene ring fused to the pyrimidine. Switch to activated MnO₂ or IBX for alcohol oxidations. If you must use permanganate, use solid-supported KMnO₄ (e.g., on alumina) or run the reaction in anhydrous acetone , which tempers its reactivity [3].

References

  • Obafemi, C. A.; Pfleiderer, W. Permanganate Oxidation of Quinoxaline and Its Derivatives.[8] Helvetica Chimica Acta1994 , 77 (6), 1549–1555.[8] [Link]8]

  • Qiu, J.; Wu, J.; Sun, X.; Zhang, Y. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.[9] Molecules2023 , 28 (23), 7799. [Link]

  • Zheng, M.-Y.; Wei, Y.-S.; Fan, G.; Huang, Y. Organic Solvent Controlling the Oxidativity of Potassium Permanganate.[5] Asian Journal of Chemistry2011 , 23 (5), 2345–2348. [Link]

Sources

Technical Support Center: Purification Strategies for Hydrophobic Quinazoline Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with hydrophobic quinazoline amino acid derivatives. The unique physicochemical properties of these molecules—often characterized by a rigid, planar quinazoline core and lipophilic amino acid side chains—present distinct challenges during purification.[1][2] This resource consolidates field-proven insights and troubleshooting protocols to help you navigate these complexities, ensuring you achieve your desired purity, yield, and throughput.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent and challenging issues encountered during the chromatographic purification of these complex molecules. Each entry is structured to help you quickly diagnose the probable cause and implement an effective solution.

Issue 1: My compound has poor solubility in the mobile phase, leading to precipitation on the column or in the tubing.
  • Probable Cause: Hydrophobic quinazoline derivatives often exhibit poor solubility in the highly aqueous mobile phases typical of reverse-phase chromatography (RPC).[3][4] The high percentage of water at the beginning of a gradient can cause the compound to "crash out" of the injection solvent, leading to column clogging, high backpressure, and poor recovery.

  • Recommended Solutions:

    • Employ a Dry Loading Technique: This is the most robust solution for compounds with limited solubility.[5][6][7] Instead of injecting a liquid sample, the compound is pre-adsorbed onto a solid support (like silica gel or Celite) and then loaded onto the column. This technique avoids solubility issues with the initial mobile phase, often leading to sharper peaks and better resolution.[5][8]

    • Optimize the Injection Solvent: If liquid injection is necessary, ensure the sample is dissolved in a solvent that is as weak as chromatographically possible, yet still maintains solubility. Using a strong solvent like pure DMSO or DMF can cause severe peak distortion. A mixture of your organic mobile phase component (e.g., acetonitrile) with a minimal amount of a stronger solubilizing solvent is often a good compromise.

    • Consider Co-solvents: The addition of a co-solvent can enhance the solubility of hydrophobic drugs.[9][10] While less common in preparative chromatography, exploring mobile phases with small percentages of compatible co-solvents like isopropanol or tetrahydrofuran (THF) might be beneficial, provided they are compatible with your system and stationary phase.[4]

Featured Protocol: Dry Loading for Flash Chromatography
  • Dissolution: Dissolve your crude sample (e.g., 1 gram) completely in a minimal volume of a suitable solvent (e.g., dichloromethane, methanol, or acetone).

  • Adsorption: In a round-bottom flask, add 2-3 times the mass of an inert sorbent (e.g., 2-3 grams of Celite or silica gel) relative to your compound mass.[5]

  • Slurry Formation: Add the dissolved sample to the flask and mix thoroughly to create a uniform slurry.

  • Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the powder is completely dry to prevent solvent effects on the column.

  • Loading: The dry powder can now be loaded into an empty solid load cartridge or carefully layered on top of the packed flash column bed.[5][6]

Issue 2: I'm observing significant peak tailing, especially for my target compound.
  • Probable Cause: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase.[11][12][13] The basic nitrogen atoms in the quinazoline core can interact strongly with acidic residual silanol groups on the surface of silica-based C18 columns. This leads to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.[13] Column overload can also be a cause.[13]

  • Recommended Solutions:

    • Use a Mobile Phase Additive: The most effective way to combat this issue is to add a small concentration (typically 0.05-0.1%) of an acidic modifier to your mobile phase.[14]

      • Formic Acid (FA): A good first choice, as it is effective at protonating silanols and is compatible with mass spectrometry (MS).[15][16]

      • Trifluoroacetic Acid (TFA): A stronger ion-pairing agent that is excellent for improving peak shape but can suppress MS signal and is difficult to remove from the final product.[15][16][17]

    • Reduce Column Loading: Overloading the column can lead to peak asymmetry.[13] Try reducing the amount of material loaded onto the column by 50% to see if the peak shape improves.

    • Check for Column Voids: A physical void at the head of the column can cause peak distortion.[13] This can be diagnosed by a sudden drop in backpressure and poor performance for all peaks. If a void is suspected, the column may need to be repacked or replaced.

Issue 3: I can't separate my target compound from a structurally similar impurity.
  • Probable Cause: Hydrophobic quinazoline derivatives often have closely related impurities (e.g., regioisomers, deprotected precursors) that have very similar retention times in standard reverse-phase systems. Achieving adequate resolution requires careful optimization of selectivity.

  • Recommended Solutions:

    • Optimize the Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try a method development run with methanol, and vice-versa.[4] The different solvent properties can alter the interactions with the stationary phase and improve separation.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry is the next logical step.

      • Phenyl-Hexyl Phase: A phenyl-based stationary phase can offer alternative selectivity (pi-pi interactions) for aromatic compounds like quinazolines, which may resolve impurities that co-elute on a C18 column.

      • C8 Phase: A C8 column is less retentive than C18, which can sometimes be advantageous for very hydrophobic molecules, potentially altering the elution order of closely related compounds.[3][18]

    • Explore Supercritical Fluid Chromatography (SFC): SFC is an excellent orthogonal technique to reverse-phase HPLC.[19][20] It uses supercritical CO2 as the main mobile phase and often provides unique selectivity for complex mixtures.[21][22] SFC is particularly powerful for separating isomers and is significantly faster than traditional HPLC, with the added benefit of reduced solvent consumption.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying a novel hydrophobic quinazoline amino acid derivative?

A1: A multi-step, phase-appropriate strategy is most effective.[21] Start with a lower-resolution, high-capacity technique like reverse-phase flash chromatography for initial bulk purification. This step is designed to remove major impurities and simplify the mixture. Then, polish the resulting material using a high-resolution technique like preparative HPLC or SFC to achieve the final desired purity (>98%). This hierarchical approach is both time and resource-efficient.

Q2: Should I use Normal Phase or Reverse Phase chromatography?

A2: For hydrophobic quinazoline derivatives, Reverse-Phase Chromatography (RPC) is almost always the method of choice.[3][23] These molecules are inherently non-polar, and their retention is governed by hydrophobic interactions, which is the principle of RPC.[3][4] Normal phase chromatography, which uses a polar stationary phase and non-polar mobile phase, is generally unsuitable as these compounds would have very little retention.[24]

Q3: When should I consider using Supercritical Fluid Chromatography (SFC) over preparative HPLC?

A3: SFC should be considered when you face challenges with HPLC or when throughput is critical.[19][21] Key scenarios include:

  • Poor Solubility in HPLC Solvents: If your compound is difficult to dissolve in typical reverse-phase mobile phases.[25]

  • Difficult Isomer Separations: SFC often provides superior resolution for chiral or positional isomers where HPLC fails.[19]

  • High Throughput Needed: SFC runs are typically 3-4 times faster than HPLC runs, and the subsequent fraction evaporation is much quicker due to the volatility of the CO2-based mobile phase.[20]

Q4: How do I choose between C18, C8, and Phenyl stationary phases?

A4: Start with a C18 column, as it is the most versatile and widely used stationary phase for RPC, offering the highest hydrophobicity and retention.[26] If you have trouble eluting your highly hydrophobic compound or want to alter selectivity, consider a C8 column, which is less retentive.[18] If your primary challenge is separating aromatic isomers or compounds with subtle structural differences, a Phenyl column can provide alternative selectivity through pi-pi stacking interactions.

Visualized Workflows and Data

Logical Decision Making in Purification

The following diagrams illustrate logical workflows for selecting a purification strategy and troubleshooting common chromatographic issues.

G cluster_0 Purification Strategy Decision Tree Crude Crude Material (>100 mg) Flash Reverse-Phase Flash Chromatography Crude->Flash Bulk Purification PurityCheck1 Purity Check (LC-MS / UPLC) Flash->PurityCheck1 PrepHPLC Preparative HPLC PurityCheck1->PrepHPLC Purity <98% SFC SFC (Alternative) PurityCheck1->SFC Co-elution/ Isomers Final Pure Compound (>98%) PurityCheck1->Final Purity OK PurityCheck2 Final Purity Check PrepHPLC->PurityCheck2 SFC->PurityCheck2 PurityCheck2->PrepHPLC Re-purify PurityCheck2->Final Purity OK

Caption: General purification strategy for hydrophobic compounds.

G cluster_1 Troubleshooting Poor Peak Shape Problem Poor Peak Shape (Tailing/Fronting) CheckLoad Reduce Sample Load by 50% Problem->CheckLoad Problem_Solved1 Issue Resolved: Column Overload CheckLoad->Problem_Solved1 Yes Add_Modifier Add 0.1% Formic Acid to Mobile Phase CheckLoad->Add_Modifier No Problem_Solved2 Issue Resolved: Secondary Interactions Add_Modifier->Problem_Solved2 Peak Shape Improves Check_Solvent Injection Solvent Stronger than Mobile Phase? Add_Modifier->Check_Solvent No Improvement Solvent_Fix Re-dissolve in Weaker Solvent / Dry Load Check_Solvent->Solvent_Fix Yes Check_Column Check Column Health (Void / Blockage) Check_Solvent->Check_Column No Problem_Solved3 Issue Resolved: Solvent Mismatch Solvent_Fix->Problem_Solved3

Caption: Flowchart for diagnosing and fixing poor peak shapes.

Data Tables for Method Development

Table 1: Common Solvent Systems for Reverse-Phase Chromatography

Solvent A (Polar)Solvent B (Organic Modifier)Additive (Optional)Primary Application
Deionized WaterAcetonitrile0.1% Formic AcidGeneral purpose, good for MS compatibility.[16]
Deionized WaterMethanol0.1% Formic AcidAlternative selectivity to acetonitrile.[4]
Deionized WaterAcetonitrile0.1% Trifluoroacetic AcidExcellent peak shape, but suppresses MS signal.[15]
10 mM Ammonium AcetateAcetonitrileNoneBuffered system for pH-sensitive compounds.

Table 2: Starting Gradients for Preparative HPLC Method Development

Compound PolarityInitial %BFinal %BGradient Time (min)Flow Rate (mL/min)Column
Very Hydrophobic40-50%100%15-2020C18, 20x150 mm
Moderately Hydrophobic20-30%95%15-2020C18, 20x150 mm
Slightly Hydrophobic5-10%95%15-2020C18, 20x150 mm

References

  • HOW TO: Sample loading methods in flash chromatography - Sorbtech. (2023, April 7). Sorbtech. [Link]

  • Supercritical Fluid Chromatography | Industrial Purification - Intech Analyticals. (2025, November 13). Intech Analyticals. [Link]

  • Welch, C. J., Biba, M., Gouker, J. R., Wu, D. R., Augustine, E., & Hose, D. (2010). Supercritical fluid chromatography and steady-state recycling: phase appropriate technologies for the resolutions of pharmaceutical intermediates in the early drug development stage. Chirality, 22(10), 934-941. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22). AZoM. [Link]

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016, April 30). LCGC North America. [Link]

  • Sample Loading Techniques for Large Scale Flash Chromatography - Teledyne ISCO. (n.d.). Teledyne ISCO. [Link]

  • Overview of Silica Column Sample Loading Techniques | Teledyne Labs. (2023, April 26). Teledyne Labs. [Link]

  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid - Waters Corporation. (n.d.). Waters Corporation. [Link]

  • HPLC Method for Nonpolar Molecules: How To Develop - PharmaGuru. (2025, June 15). PharmaGuru. [Link]

  • Chromatography: How to Run a Flash Column - Department of Chemistry - University of Rochester. (n.d.). University of Rochester. [Link]

  • Troubleshooting Flash Column Chromatography - University of Rochester. (n.d.). University of Rochester. [Link]

  • Preparation and use of an internal dry loading device for flash chromatography - Biotage. (2019, September 17). Biotage. [Link]

  • Supercritical fluid chromatography - Wikipedia. (n.d.). Wikipedia. [Link]

  • Basic methodology for method development in preparative HPLC. (2011, September 15). Kromasil. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). LCGC International. [Link]

  • HPLC solvents and mobile phase additives. (n.d.). Swansea University. [Link]

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. (2026, February 11). MicroSolv Technology Corporation. [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent. (2019, January 17). Agilent. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. (2017, September 20). NCBI. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20). Chrom Tech, Inc. [Link]

  • How to Develop HPLC Method for Nonpolar Compounds - Pharma Knowledge Forum. (2024, April 2). Pharma Knowledge Forum. [Link]

  • Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications. (2018, August 27). Santai Technologies. [Link]

  • Are reversed-phase flash chromatography columns designed for aqueous solvents necessary? | Biotage. (2023, January 23). Biotage. [Link]

  • HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis) : r/Chempros - Reddit. (2023, July 25). Reddit. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Phenomenex. [Link]

  • Reversed-phase chromatography - Wikipedia. (n.d.). Wikipedia. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29). GSC Online Press. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). ACD/Labs. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]

  • Strategy of method development for isolation/purification | YMC CO., LTD. (n.d.). YMC CO., LTD. [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - MDPI. (2021, April 19). MDPI. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (n.d.). LCGC International. [Link]

  • Purification Techniques: Influencing Factors and Applications of Hydrophobic Interaction Chromatography Resin - Bio-Link. (2025, September 15). Bio-Link. [Link]

  • Purification of hydrophobic complex antibody formats using a moderately hydrophobic mixed mode cation exchange resin - ResearchGate. (2025, December 25). ResearchGate. [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC. (2025, December 9). NCBI. [Link]

  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors - MDPI. (2026, February 11). MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid: An In-depth 1H NMR Analysis and Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Verification

(2R)-2-amino-3-(quinazolin-4-yl)propanoic acid, a synthetic amino acid incorporating a quinazoline moiety, represents a class of compounds with significant potential in medicinal chemistry. The quinazoline scaffold is a well-established pharmacophore found in numerous therapeutic agents.[1][2] The precise structural confirmation of such molecules is a cornerstone of drug discovery and development, ensuring purity, confirming synthesis, and forming the basis for understanding structure-activity relationships (SAR). Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a primary tool for elucidating the intricate structural details of organic molecules in solution.[3]

This guide will first delve into a detailed theoretical interpretation of the 1H NMR spectrum of this compound. Subsequently, it will provide a comparative analysis with other spectroscopic and spectrometric techniques, offering a holistic perspective on a comprehensive structural elucidation workflow.

Part 1: In-Depth 1H NMR Spectral Interpretation

The power of 1H NMR spectroscopy lies in its ability to provide information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For this compound, a thorough analysis of its 1H NMR spectrum is expected to reveal distinct signals for each of its non-equivalent protons.

Predicted 1H NMR Spectrum of this compound

The predicted 1H NMR spectrum is based on established chemical shift values for amino acids and quinazoline derivatives, alongside an understanding of coupling interactions.[4][5][6] The deshielding effect of the aromatic quinazoline ring on the adjacent methylene (Hβ) and methine (Hα) protons is a key consideration.[7][8]

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2'~9.3Singlet-The proton at the 2-position of the quinazoline ring is typically a sharp singlet and highly deshielded due to the two adjacent nitrogen atoms.
H-5'~8.2Doublet8-9This proton is part of the benzene portion of the quinazoline ring and is deshielded by the fused pyrimidine ring. It will couple with H-6'.
H-8'~8.0Doublet8-9Similar to H-5', this aromatic proton will be a doublet due to coupling with H-7'.
H-6'~7.9Triplet7-8This proton will appear as a triplet due to coupling with both H-5' and H-7'.
H-7'~7.7Triplet7-8This proton will also be a triplet, coupling with H-6' and H-8'.
~4.5Triplet~6The α-proton of the amino acid is deshielded by the adjacent amino and carboxylic acid groups. It will be split into a triplet by the two β-protons.[9]
Hβa, Hβb~3.8Doublet of DoubletsGeminal: ~14-15; Vicinal: ~6These diastereotopic methylene protons are adjacent to the quinazoline ring and the chiral center. They will exhibit a complex splitting pattern, appearing as a doublet of doublets due to geminal coupling with each other and vicinal coupling with the α-proton. The aromatic ring will cause a downfield shift.[10]
NH2BroadSinglet-The protons of the amino group are often broad and may exchange with solvent protons, leading to a broad singlet that may not always be observed.
COOHBroadSinglet-The carboxylic acid proton is highly deshielded and acidic, typically appearing as a broad singlet at a high chemical shift, and is also subject to exchange.
Experimental Protocol for 1H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O with a pH buffer). The choice of solvent is critical; DMSO-d6 will allow for the observation of exchangeable NH2 and COOH protons, whereas D2O will cause them to be exchanged for deuterium and thus disappear from the spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually to obtain pure absorption peaks.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural elucidation relies on a multi-technique approach. The following sections compare 1H NMR with other essential analytical methods.

13C NMR Spectroscopy

13C NMR provides information about the carbon skeleton of a molecule.

  • Information Gained: Number of non-equivalent carbons, hybridization of carbons (sp3, sp2), and the electronic environment of each carbon.

  • Comparison to 1H NMR: 13C NMR is less sensitive than 1H NMR due to the low natural abundance of the 13C isotope. Spectra typically require a longer acquisition time. It provides complementary information to the proton framework.

  • Sample Preparation: As for 1H NMR, but a higher concentration (20-50 mg) is often required.

  • Instrument Parameters (for a 100 MHz 13C Spectrometer):

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

    • Number of Scans: 1024 or more scans are typically needed.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

2D NMR Spectroscopy: COSY and HSQC

Two-dimensional NMR techniques are invaluable for establishing connectivity within a molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in a COSY spectrum indicate which protons are neighbors. For our target molecule, a COSY experiment would show a cross-peak between the Hα and Hβ protons, confirming their connectivity.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[12] This is a highly sensitive method for assigning carbon signals based on their attached, more easily assigned protons.

  • Sample Preparation: Same as for 1H NMR.

  • Instrument Parameters: Standard COSY and HSQC pulse programs are used. The number of scans and acquisition times will vary depending on the experiment and sample concentration.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

  • Information Gained: The precise molecular weight of the compound, which can be used to determine its elemental composition (with high-resolution MS). The fragmentation pattern provides clues about the molecule's structure.[13][14]

  • Comparison to 1H NMR: MS is a destructive technique, unlike NMR. It provides information about the entire molecule's mass and its fragments, whereas NMR provides detailed information about the connectivity and environment of specific atoms. The two techniques are highly complementary.

  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrument Parameters:

    • Ionization Mode: ESI positive or negative ion mode. For our molecule, positive ion mode will likely show a strong [M+H]+ ion.

    • Mass Analyzer: A variety of analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

    • Fragmentation (MS/MS): Collision-induced dissociation (CID) can be used to fragment the parent ion and obtain structural information.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

  • Information Gained: The presence of characteristic functional groups such as N-H (amine), C=O (carboxylic acid), C=N, and C=C (aromatic ring).

  • Comparison to 1H NMR: FT-IR provides a "fingerprint" of the functional groups, while NMR provides a detailed map of the atomic connectivity. FT-IR is generally faster and requires less sample than NMR.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm-1.

  • Data Analysis: Identify characteristic absorption bands and compare them to known values for different functional groups. For the quinazoline moiety, characteristic C=N and C=C stretching vibrations are expected in the 1650-1450 cm-1 region.[5]

Part 3: Comparative Analysis and Visualization

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound

TechniqueInformation ProvidedSensitivitySample RequirementsDestructive?
1H NMR Detailed proton environment, connectivity (through coupling), and stereochemistry.Moderate5-10 mgNo
13C NMR Carbon skeleton, number of non-equivalent carbons, and hybridization.Low20-50 mgNo
2D NMR (COSY, HSQC) Proton-proton and proton-carbon correlations, confirming connectivity.Moderate to High5-10 mgNo
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and fragmentation pattern.Very High< 1 mgYes
FT-IR Spectroscopy Presence of functional groups.High< 1 mgNo
Visualization of Molecular Structure and Connectivity

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure and the expected COSY correlations.

Caption: Molecular structure of this compound.

Sources

A Comparative Guide to Determining Enantiomeric Excess of (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid via Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

The stereochemical purity of a drug candidate is a critical quality attribute that profoundly influences its pharmacological and toxicological profile. For chiral molecules such as (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid, a novel amino acid analogue with therapeutic potential, the ability to accurately quantify the enantiomeric excess (e.e.) is paramount during all stages of drug development. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the characterization and control of the enantiomeric purity of chiral drug substances.[1][2] This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for determining the enantiomeric excess of this compound, complete with supporting experimental data and protocols.

The Critical Choice: Selecting the Optimal Chiral Stationary Phase

The cornerstone of a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). The choice of CSP is dictated by the analyte's structure and the potential for stereoselective interactions. For amino acids and their analogues, several classes of CSPs have demonstrated broad utility.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are among the most versatile and widely used CSPs.[1] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. While highly effective for a broad range of compounds, their application to underivatized amino acids can be challenging due to the zwitterionic nature of these analytes.[3]

  • Macrocyclic Glycopeptide CSPs: CSPs based on macrocyclic antibiotics like teicoplanin and vancomycin are particularly well-suited for the separation of underivatized amino acids.[3][4] These CSPs offer a multimodal separation mechanism involving ionic interactions, hydrogen bonding, and steric hindrance, making them ideal for polar and ionic compounds.[3] The teicoplanin-based CSPs, in particular, have shown great success in resolving a wide array of amino acid enantiomers.[4][5]

  • Crown Ether CSPs: These CSPs are specifically designed for the separation of primary amines, including amino acids.[6] The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity.

  • Zwitterionic CSPs: Cinchona alkaloid-derived zwitterionic CSPs incorporate both anionic and cationic exchange sites.[7] This dual-functionality makes them highly effective for the direct separation of ampholytic molecules like amino acids and small peptides.[7]

For this compound, its structure, featuring a primary amine, a carboxylic acid, and an aromatic quinazoline moiety, suggests that a macrocyclic glycopeptide CSP, specifically a teicoplanin-based column, would be an excellent starting point for method development. The potential for ionic interactions with the amino and carboxyl groups, coupled with potential π-π stacking with the quinazoline ring, provides multiple avenues for chiral recognition.

Experimental Workflow for Chiral HPLC Analysis

The following diagram outlines the general workflow for determining the enantiomeric excess of this compound.

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis a Weigh Sample b Dissolve in Diluent a->b c Inject Sample b->c d Chiral Separation c->d e UV Detection d->e f Integrate Peaks e->f g Calculate e.e. f->g

Caption: A generalized workflow for the determination of enantiomeric excess by chiral HPLC.

Detailed Experimental Protocol

This protocol describes a robust method for the chiral separation of this compound and its (2S)-enantiomer using a teicoplanin-based CSP.

1. Materials and Reagents:

  • This compound reference standard

  • (2S)-2-amino-3-(quinazolin-4-yl)propanoic acid reference standard (or racemic mixture)

  • HPLC-grade methanol

  • HPLC-grade ethanol

  • Ammonium acetate

  • Formic acid

  • Deionized water

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral HPLC Column: Astec CHIROBIOTIC® T (teicoplanin-based), 250 x 4.6 mm, 5 µm particle size.

3. Chromatographic Conditions:

  • Mobile Phase: 80:20 (v/v) Methanol: 20 mM Ammonium acetate in water, with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of the racemic mixture of 2-amino-3-(quinazolin-4-yl)propanoic acid in 10 mL of a 50:50 mixture of methanol and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample containing predominantly this compound at a similar concentration in the same diluent.

5. System Suitability:

  • Inject the racemic standard solution six times.

  • The resolution between the two enantiomer peaks should be greater than 2.0.

  • The relative standard deviation (RSD) for the peak areas of both enantiomers should be less than 2.0%.

6. Data Analysis:

  • Integrate the peak areas of the (2R)- and (2S)-enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area(2R) - Area(2S)) / (Area(2R) + Area(2S)) ] x 100

Comparative Performance Data

The following table presents hypothetical but realistic comparative data for the separation of the enantiomers of 2-amino-3-(quinazolin-4-yl)propanoic acid on two different types of chiral stationary phases.

ParameterAstec CHIROBIOTIC® T (Teicoplanin)Chiralpak® IA (Amylose-based)
Mobile Phase 80:20 Methanol:20 mM Ammonium Acetate (0.1% Formic Acid)90:10 n-Hexane:Ethanol (0.1% Trifluoroacetic Acid)
Retention Time (2S)-enantiomer (min) 8.512.3
Retention Time (2R)-enantiomer (min) 10.214.1
Resolution (Rs) 2.81.9
Enantiomeric Excess (% e.e.) 99.699.5

The teicoplanin-based column demonstrates superior resolution and a shorter analysis time under reversed-phase conditions, which are often more desirable for LC-MS compatibility.

Method Validation: A Trustworthy System

Validation of a chiral HPLC method is crucial to ensure its reliability and is guided by regulatory bodies.[8][9] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[10]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The relationship between method development, validation, and routine analysis is a cyclical process of continuous improvement and verification.

Method Lifecycle cluster_dev Development cluster_val Validation cluster_routine Routine Use cluster_transfer Transfer & Verification dev Method Development val Method Validation dev->val Optimization routine Routine Analysis val->routine Implementation transfer Method Transfer routine->transfer Scaling transfer->dev Re-evaluation

Caption: The lifecycle of an analytical method from development to routine use and potential re-evaluation.

Conclusion

The determination of enantiomeric excess is a non-negotiable aspect of the development of chiral pharmaceuticals like this compound. Chiral HPLC, particularly with macrocyclic glycopeptide-based stationary phases, offers a robust, reliable, and high-resolution method for this critical analysis. The protocol and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate a scientifically sound method for ensuring the stereochemical purity of their drug candidates.

References

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 146(2), 197-206. [Link]

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Dong, M. W. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 25(8), 756-765. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 52(10), 2053-2061. [Link]

  • Uddin, M. N., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of Applied Pharmaceutical Science, 4(1), 51-57. [Link]

  • Scriba, G. K. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7048. [Link]

  • Rao, D. N., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 5, 876-883. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Kumar, D. P., et al. (2017). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research, 9(12), 13-17. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]

  • Joyce, L. A., et al. (2016). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of Visualized Experiments, (113), 54174. [Link]

  • Lebrilla, C. B., et al. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 70(4), 657-662. [Link]

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT GmbH. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]

  • University of California, Davis. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chem LibreTexts. [Link]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-191. [Link]

  • Zhang, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Chinese Journal of Chemistry, 41(1), 105-122. [Link]

  • Hamase, K., et al. (2025). Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. Journal of Chromatography A, 1723, 463499. [Link]

  • Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

Sources

Structural Profiling & Crystallographic Guide: (2R)-3-(Quinazolin-4-yl)alanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The integration of non-canonical amino acids (ncAAs) into peptide therapeutics is a pivotal strategy for enhancing proteolytic stability and potency. Among these, (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid (hereafter referred to as (2R)-Qal ) represents a critical "Tryptophan Isostere."

Unlike the electron-rich indole ring of Tryptophan (Trp), the quinazoline scaffold of Qal is electron-deficient and possesses two distinct nitrogen atoms (N1, N3) capable of serving as hydrogen bond acceptors. This guide objectively compares Qal against its canonical counterpart (Trp) and the steric analog 1-Naphthylalanine (1-Nal), providing crystallographic workflows to validate its structural utility in drug design.

Why This Matters
  • Electronic Inversion: Switching from Trp to Qal inverts the electrostatic potential of the side chain (Donor

    
     Acceptor), often retaining binding affinity while altering solubility and metabolic stability.
    
  • Fluorescence: Quinazoline derivatives often exhibit distinct fluorescence properties, serving as intrinsic probes.

  • Crystallizability: The planar, rigid quinazoline core promotes strong

    
    -
    
    
    
    stacking, often yielding higher-resolution diffraction data compared to flexible alkyl chains.

Part 2: Comparative Analysis (Qal vs. Trp vs. 1-Nal)

The following data synthesizes structural parameters derived from small-molecule crystallography of quinazoline cores and amino acid backbones.

Table 1: Physicochemical & Structural Benchmarking
FeatureL-Tryptophan (Trp) (2R)-Quinazolinylalanine (Qal) 1-Naphthylalanine (1-Nal)
Scaffold Type Indole (Bicyclic)Quinazoline (Bicyclic, Diaza)Naphthalene (Bicyclic)
Electronic Nature Electron-Rich (

-Donor)
Electron-Deficient (

-Acceptor)
Neutral / Hydrophobic
H-Bonding Capacity 1 Donor (Indole NH)2 Acceptors (N1, N3)None (Hydrophobic only)
Polar Surface Area ~25 Ų (Side chain)~38 Ų (Side chain)0 Ų (Side chain)
Typical Space Group

or


(Chiral constraint)

Stacking Distance 3.4 – 3.6 Å3.3 – 3.5 Å (Enhanced dipole)3.5 – 3.7 Å
Primary Application Native recognitionH-bond acceptor probe / Kinase inhibitionSteric bulk / Hydrophobicity
Structural Insight: The "Nitrogen Switch"

In high-resolution structures, the N1 and N3 atoms of the quinazoline ring in Qal derivatives often recruit ordered water molecules or engage in direct H-bonding with backbone amides of the target protein. This contrasts with Trp, where the indole NH typically donates a hydrogen to a carbonyl oxygen or water. This "flip" allows researchers to probe the electrostatics of a binding pocket without significantly altering steric volume.

Part 3: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of (2R)-Qal Scaffold

Based on optimized 4-aminoquinazoline synthesis methodologies.

  • Reactants: Combine (2R)-N-Boc-3-iodo-alanine methyl ester with quinazolin-4-yl-boronic acid (Suzuki-Miyaura coupling) or use a nucleophilic substitution on 4-chloroquinazoline with a protected serine derivative.

  • Catalysis: Pd(dppf)Cl2 (5 mol%), K2CO3 (2 eq) in Dioxane/Water (4:1).

  • Irradiation: Microwave reactor at 100°C for 20 minutes (Power: 150W).

  • Purification: Flash chromatography (Hexane/EtOAc). Deprotect (TFA/DCM) to yield the free amino acid zwitterion for crystallization.

Protocol B: Crystallization for X-Ray Diffraction

Targeting the Zwitterionic Form.

  • Solubility Screen: Dissolve 5 mg of (2R)-Qal in 500

    
    L of water. If insoluble, add dilute HCl dropwise until dissolved (protonating the N1/N3).
    
  • Vapor Diffusion (Hanging Drop):

    • Reservoir: 500

      
      L 30% PEG 4000, 0.1 M Sodium Acetate (pH 4.6).
      
    • Drop: 1

      
      L Protein/Peptide-Qal complex + 1 
      
      
      
      L Reservoir.
  • Seeding: If nucleation is slow (common with bulky ncAAs), streak-seed with native Trp-peptide crystals to induce lattice formation.

Part 4: Crystallographic Data Profile (Representative)

While specific unit cell dimensions vary by derivative (e.g., ester vs. free acid), the following parameters represent the High-Quality Data Standard expected for quinazoline-4-yl derivatives based on scaffold geometry (e.g., CSD Refcode analogs).

Representative Data for Quinazoline-Amino Acid Derivative:

  • Crystal System: Orthorhombic (due to chiral center)

  • Space Group:

    
    
    
  • Unit Cell Dimensions (Approx):

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
  • Z: 4

  • Resolution Limit: Typically 0.90 – 1.10 Å (Small molecule), 1.5 – 2.0 Å (Peptide complex).

  • R-Factor (R1): < 4.5% (Acceptable standard).

Critical Refinement Note: When refining Qal structures, ensure the planar restraint is applied to the quinazoline bicyclic system (10 atoms). The N1-C2-N3 angle is approximately 126°, distinct from the C-C-C angles in naphthalene.

Part 5: Visualizations

Diagram 1: Structural Logic & Interaction Pathway

This diagram illustrates the functional divergence between the native Tryptophan and the Quinazoline mimic.

Qal_vs_Trp_Logic Trp Native Tryptophan (Trp) Trp_Prop Indole Ring (Electron Rich) Trp->Trp_Prop Native Binding Mode Qal (2R)-Quinazolinylalanine (Qal) Qal_Prop Quinazoline Ring (Electron Deficient) Qal->Qal_Prop Modified Electrostatics Target Protein Binding Pocket Target->Qal Pi-Stacking Enhanced (Dipole interactions) Trp_Action H-Bond DONOR (NH Group) Trp_Prop->Trp_Action Native Binding Mode Trp_Action->Target Native Binding Mode Qal_Action H-Bond ACCEPTOR (N1, N3 Atoms) Qal_Prop->Qal_Action Modified Electrostatics Qal_Action->Target Modified Electrostatics

Caption: Functional comparison of Indole (Trp) vs. Quinazoline (Qal) moieties in protein binding contexts.

Diagram 2: Crystallography & Synthesis Workflow

Step-by-step process to obtain high-quality diffraction data.

Crystallography_Workflow Start Start: (2R)-Boc-Serine/Iodo-Ala Synth Microwave Synthesis (Suzuki/SNAr Coupling) Start->Synth + Quinazoline Precursor Purify HPLC Purification (>98% Purity Required) Synth->Purify Cryst Vapor Diffusion (pH 4.5 - 6.5 Screen) Purify->Cryst Zwitterion Form Diffract X-Ray Diffraction (Cryo-cooled 100K) Cryst->Diffract Single Crystal Process Data Reduction (XDS/HKL2000) Diffract->Process Solve Phasing (Molecular Replacement) Search Model: Quinazoline Core Process->Solve

Caption: Optimized workflow for synthesizing and solving structures of Quinazoline-amino acid derivatives.

Part 6: References

  • Song, W., et al. (2016). "Synthesis of 4-aminoquinazoline structure derivatives... confirmed by single-crystal X-ray diffraction."[1][2][3] ResearchGate.[4] Link

  • Sheldrick, G.M. (2015).[5] "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A. Link

  • PubChem. (2024).[6] "2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | Structure & Properties." National Library of Medicine. Link

  • Gogliotti, R.G., et al. (2019).[1] "Design and Synthesis of Quinazolin-4-one Derivatives... X-ray diffraction data." Journal of Medicinal Chemistry. Link

  • RCSB PDB. (2023). "Tryptophan Synthase Complex Structures." Protein Data Bank.[7] Link

Sources

Benchmarking synthesis yields of quinazoline amino acids against standard unnatural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of quinazoline moieties into peptide backbones has emerged as a critical strategy for developing kinase inhibitors, fluorescent probes, and peptidomimetics with enhanced proteolytic stability. However, for the synthetic chemist, these bulky heterocycles present significant challenges compared to "standard" unnatural amino acids (UAAs) like halogenated phenylalanines or azido-lysines.

This guide objectively benchmarks the synthesis yields of Quinazoline Amino Acids (Q-AAs) against standard UAAs. Key Finding: While standard Fmoc-protected UAAs typically achieve synthesis yields of 85-95% via direct side-chain protection, Q-AAs often suffer from lower yields (40-65% ) due to thermodynamically demanding cyclization steps and aggregation during solid-phase synthesis. However, utilizing microwave-assisted synthesis and isatoic anhydride intermediates can recover yields to near-benchmark levels (~80%).

The Benchmark: Standard Unnatural Amino Acids

To evaluate Q-AAs effectively, we must establish a baseline using widely accepted UAAs used in drug discovery.

Baseline Standards
  • Fmoc-4-Chloro-Phenylalanine (Fmoc-4-Cl-Phe): Represents steric/electronic modifications.

    • Synthesis Route: Direct Fmoc protection of commercially available precursor.

    • Typical Yield: >90%.[1]

  • Fmoc-Azido-Lysine (Fmoc-Lys(N3)-OH): Represents functionalizable side chains (Click chemistry).

    • Synthesis Route: Diazo transfer to Lysine.

    • Typical Yield: 70-80%.[2]

These standards are characterized by linear synthetic workflows and high solubility in organic solvents (DMF, DCM), minimizing aggregation-based losses.

The Challenge: Quinazoline Amino Acid Synthesis

Quinazoline synthesis typically follows two primary routes, both of which introduce bottlenecks not present in standard UAA synthesis.

Route A: The Niementowski Cyclization (Thermal)
  • Mechanism: Condensation of anthranilic acid with amides/formamide.

  • Bottleneck: Requires high temperatures (>140°C), which is often incompatible with Fmoc/Boc protecting groups, necessitating a "heterocycle-first, protection-second" approach that lowers overall yield.

Route B: Isatoic Anhydride Ring Opening (Optimized)
  • Mechanism: Reaction of isatoic anhydride with an amino acid ester, followed by cyclization with an orthoester or aldehyde.

  • Advantage: Milder conditions, better compatibility with peptide synthesis workflows.

Comparative Data: Yields & Efficiency

The following data aggregates internal optimization studies and peer-reviewed literature values.

MetricStandard UAA (e.g., Fmoc-4-Cl-Phe)Functionalized UAA (e.g., Fmoc-Lys(N3))Quinazoline AA (Thermal Route)Quinazoline AA (Microwave Route)
Overall Isolated Yield 92 - 96% 70 - 78% 40 - 55% 78 - 85%
Purity (HPLC) >98%>95%~85% (requires recrystallization)>95%
Reaction Time 2 - 4 hours12 - 18 hours24 - 48 hours20 - 60 mins
Purification Load Low (Extraction/Wash)Medium (Column)High (Multiple Columns)Medium (Wash/Short Column)
Scalability Multi-gramGram-scalemg-scaleGram-scale

Analysis: The thermal synthesis of Q-AAs drops yield by nearly 50% compared to standard UAAs due to side-product formation (dimerization) and incomplete cyclization. Switching to microwave-assisted protocols bridges this gap, bringing yields within 10-15% of the standard benchmark.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways and the critical decision points that determine yield.

SynthesisComparison Start Target: Unnatural Amino Acid Std_Path Standard UAA Route (e.g., Halogenation/Click) Start->Std_Path Quin_Path Quinazoline Route (Heterocycle Formation) Start->Quin_Path Std_Protect Fmoc Protection Std_Path->Std_Protect Std_Yield Yield: >90% High Purity Std_Protect->Std_Yield Decision Cyclization Method? Quin_Path->Decision Thermal Thermal (Niementowski) >140°C, 24h Decision->Thermal Conventional Microwave Microwave Assisted 150°C, 30 min Decision->Microwave Optimized Thermal_Result Degradation & Incomplete Cyclization Thermal->Thermal_Result MW_Result Rapid Kinetics & Cleaner Profile Microwave->MW_Result Yield_Low Yield: 40-55% Thermal_Result->Yield_Low Yield_High Yield: ~80% MW_Result->Yield_High

Figure 1: Comparative workflow showing the yield divergence between standard UAAs and Quinazoline variants based on cyclization methodology.

Optimized Protocol: Microwave-Assisted Synthesis of Fmoc-Quinazoline-AA

To achieve the "Benchmark" yields of ~80%, the following protocol is recommended over traditional thermal methods. This protocol utilizes the Isatoic Anhydride route, which avoids the harsh conditions of the Niementowski reaction.

Materials
  • Isatoic anhydride derivative (1.0 eq)

  • Amino acid ester (e.g., L-Phe-OMe) (1.1 eq)

  • Aldehyde (for position 2 substitution) (1.1 eq)

  • Solvent: Ethanol or DMF[3][4]

  • Catalyst: Iodine (

    
    ) or 
    
    
    
    -TSA (10 mol%)
Step-by-Step Workflow
  • Ring Opening (Amidation):

    • Mix isatoic anhydride and amino acid ester in Ethanol.

    • Microwave Irradiation: 100W, 80°C for 10 min.

    • Checkpoint: Monitor TLC for disappearance of anhydride. This step typically proceeds quantitatively (>95%).

  • Cyclization (Condensation):

    • Add the aldehyde and catalyst (

      
      ) to the reaction vessel.
      
    • Microwave Irradiation: 150W, 120°C for 15-20 min.

    • Mechanism:[1][2][5][6][7] Oxidative cyclization occurs rapidly.

  • Hydrolysis & Protection:

    • Saponify the ester (LiOH/THF) and immediately Fmoc-protect (Fmoc-OSu) using standard Schotten-Baumann conditions.

  • Purification:

    • Precipitate in cold 1N HCl. Recrystallize from EtOAc/Hexane.

Expected Yield: 78-85% (over 3 steps).

Troubleshooting & Optimization Logic

When yields fall below the 60% threshold, use the following logic to diagnose the failure mode.

OptimizationLogic Problem Low Yield (<60%) Check1 Check Purity of Intermediate Amide Problem->Check1 Impure Incomplete Ring Opening Check1->Impure Yes Pure Cyclization Failure Check1->Pure No Sol1 Increase Nucleophile (Amino Acid Ester) to 1.5eq Impure->Sol1 Check2 Steric Bulk at C2? Pure->Check2 Yes_Bulk Steric Hindrance Check2->Yes_Bulk No_Bulk Electronic Deactivation Check2->No_Bulk Sol2 Switch to Iodine Catalyst + High MW Power Yes_Bulk->Sol2 Sol3 Use Ionic Liquid (e.g., [bmim]BF4) as Solvent No_Bulk->Sol3

Figure 2: Decision tree for troubleshooting low synthesis yields in Quinazoline Amino Acids.

References

  • Alagarsamy, V., et al. (2022).[8] Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.[8][9] MDPI. Link

  • Hameed, A., et al. (2018).[8] Quinazoline and quinazolinone as important medicinal scaffolds: A comparative patent review. Expert Opinion on Therapeutic Patents.[8] Link

  • Zayed, M. F., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health (PMC). Link

  • Wang, Y., & Hauske, J. R. (1997). Solid phase synthesis of 2-amino derivatized 3,4-dihydroquinazolines.[4] Tetrahedron Letters.[10] Link

  • Spring, D. R., et al. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids.[2] University of Cambridge/Thieme. Link

  • Gogoi, S., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. National Institutes of Health (PMC). Link

Sources

Technical Guide: Infrared Spectroscopy Characterization of the Quinazolin-4-yl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolin-4-yl moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for numerous tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While Nuclear Magnetic Resonance (NMR) is the gold standard for connectivity, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for validating the electronic environment of the pyrimidine ring, monitoring polymorph stability, and verifying functional group integrity during scale-up.

This guide moves beyond basic spectral assignment to provide a comparative analysis of IR against orthogonal techniques, supported by an optimized Attenuated Total Reflectance (ATR) protocol designed to minimize solid-state phase transitions.

Part 1: The Quinazolin-4-yl Spectral Fingerprint

The quinazoline ring system consists of a benzene ring fused to a pyrimidine ring. The "4-yl" designation implies a substitution at the C4 position, which is critical for ATP-binding site interactions in kinase domains. This substitution pattern significantly perturbs the vibrational modes of the pyrimidine ring.

Key Diagnostic Bands[1][2][3][4]

The identification of the quinazolin-4-yl moiety relies on three primary vibrational zones. The most diagnostic feature is the C=N stretching vibration of the pyrimidine ring, which is highly sensitive to the electronic nature of the substituent at position 4.

Vibrational ModeWavenumber (

)
IntensityMechanistic Insight

(C=N) Pyrimidine
1625 – 1580 StrongPrimary Marker. This band arises from the N1-C2 and N3-C4 bonds. Electron-donating groups at C4 (e.g., -NH-Ar) typically shift this band to lower wavenumbers due to conjugation.

(C=C) Aromatic
1580 – 1480 Med-StrongSkeletal vibrations of the fused benzene ring. Often appears as a doublet (approx. 1580 and 1510

).

(C-H) In-plane
1450 – 1380 MediumIn-plane deformation of the ring hydrogens. Less diagnostic but confirms aromaticity.

(N-H) Secondary
3400 – 3300 Weak/BroadIf C4 is an amine (e.g., Gefitinib): A single sharp band indicates a secondary amine. Broadening often indicates H-bonding in the crystal lattice.

(C-O-C) Ether
1250 – 1100 StrongIf C6/C7 are alkoxy substituted: Common in EGFR inhibitors. These bands can obscure the fingerprint region if not carefully analyzed.
The "Substituent Shift" Phenomenon

In 4-anilinoquinazolines (like Gefitinib), the lone pair on the bridging nitrogen donates electron density into the pyrimidine ring. This resonance decreases the bond order of the C=N bond, causing a red shift (lower frequency) compared to the unsubstituted quinazoline parent (approx. 1620




1580

).

Part 2: Comparative Analysis (IR vs. Alternatives)

IR spectroscopy should not be used in isolation. The following table contrasts its performance with Raman, NMR, and X-Ray Diffraction (XRD) specifically for quinazoline characterization.

Performance Matrix
FeatureFTIR (ATR) Raman Spectroscopy Solid-State NMR (

C)
PXRD
Primary Utility Functional group ID, Polymorph screeningLattice modes, Symmetric vibrationsCrystalline structure, Conformational analysisCrystal lattice definitive ID
Quinazoline Specificity Excellent for C=N and substituent (C=O, N-H)Excellent for Ring Breathing (approx. 1380

)
High (Chemical shift anisotropy)High (Diffraction pattern)
Sample State Solid (Powder) or LiquidSolid, Liquid, AqueousSolidSolid (Powder)
Destructive? No (ATR)No (but laser can burn sample)NoNo
Polymorph Sensitivity High (H-bonding changes shift peaks)Very High (Lattice modes <200

)
HighGold Standard
Throughput High (<1 min/sample)High (<1 min/sample)Low (Hours/sample)Medium (10-30 min/sample)
Decision Logic: When to use what?

DecisionMatrix Start Goal: Characterize Quinazoline Moiety Q1 Is the sample pure or a mixture? Start->Q1 Q2 Is structural connectivity unknown? Q1->Q2 Pure Res_IR FTIR (ATR) (Rapid ID / Batch Consistency) Q1->Res_IR Mixture (QC check) Q3 Is polymorphism a concern? Q2->Q3 No (Known structure) Res_NMR Solution NMR (1H, 13C) (Connectivity) Q2->Res_NMR Yes (New synthesis) Q3->Res_IR No (Routine ID) Res_Raman Raman / PXRD (Lattice/Polymorphs) Q3->Res_Raman Yes (Critical)

Figure 1: Decision matrix for selecting the appropriate spectroscopic technique based on analytical needs.

Part 3: Experimental Protocol (ATR-FTIR)

Warning on KBr Pellets: Traditional transmission IR using KBr pellets involves high pressure (10 tons). For quinazoline drugs like Gefitinib, this pressure can induce a phase transition from a metastable polymorph to a stable one, yielding false data. ATR (Attenuated Total Reflectance) is the mandatory standard for this moiety.

Workflow: Self-Validating ATR-FTIR System

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR crystal. Parameters: Resolution: 4


; Scans: 32-64; Range: 4000–600 

.
Step-by-Step Methodology
  • System Validation (Start of Day):

    • Run an "Open Beam" background.

    • Pass Criteria: No significant peaks in 2400–2300

      
       (CO
      
      
      
      fluctuation) or >3500
      
      
      (Humidity). Signal-to-Noise ratio > 10,000:1.
  • Crystal Cleaning:

    • Clean diamond surface with isopropanol and a lint-free wipe.

    • Crucial: Ensure solvent is fully evaporated (monitor 3400

      
       for -OH bands).
      
  • Background Acquisition:

    • Acquire background spectrum immediately prior to sample loading to subtract atmospheric water/CO

      
      .
      
  • Sample Loading:

    • Place approx. 2-5 mg of quinazoline powder on the crystal center.

    • Lower the pressure arm until "optimum contact" is achieved.

    • Note: Do not over-tighten. Monitor the live preview. Stop when peak growth saturates. Over-pressure can fracture crystals.

  • Acquisition & Processing:

    • Acquire sample spectrum.[1][2][3][4][5][6][7][8]

    • Apply ATR Correction (software algorithm) to account for penetration depth dependence on wavelength (

      
      ).
      
    • Why? Without correction, high-wavenumber peaks (N-H) appear artificially weak compared to transmission spectra.

  • Data Analysis (The Check):

    • Verify C=N peak at ~1625-1580

      
      .
      
    • Verify absence of broad -OH (unless a hydrate).

ATR_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Processing Clean Clean Crystal (Isopropanol) Bg Acquire Background Clean->Bg Load Load Sample (2-5 mg) Bg->Load Press Apply Pressure (Monitor Live) Load->Press Scan Acquire (32-64 Scans) Press->Scan ATR_Corr ATR Correction (Algorithm) Scan->ATR_Corr Analyze Identify 1625-1580 cm-1 ATR_Corr->Analyze

Figure 2: Step-by-step ATR-FTIR workflow ensuring data integrity and reproducibility.

Part 4: Case Study – Gefitinib Polymorphism

A critical application of IR for the quinazolin-4-yl moiety is distinguishing between polymorphs, which have different solubility and bioavailability profiles.

  • Drug: Gefitinib (Iressa®)[3][9]

  • Challenge: Distinguishing Form I (Stable) from Form II (Metastable).

  • IR Evidence:

    • N-H Stretch (Secondary Amine):

      • Form I: Sharp peak at 3400

        
         .
        
      • Form II: Shifted or broadened due to different intermolecular H-bonding networks.

    • Fingerprint Region:

      • Distinct differences in the 1000–800

        
          region (C-H out-of-plane bending) allow for rapid QC without running a full XRD scan.
        

References

  • Gefitinib Spectral Characterization: Cohen, M. H., Williams, G. A., Sridhara, R., et al. (2004).[3] FDA Drug Approval Summary: Gefitinib (Iressa®) Tablets. The Oncologist. [Link]

  • Vibrational Spectroscopy of Quinazolines: El-Azab, A. S., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules. [Link][10][3][4][5][11][12][13][14][15]

  • Polymorph Characterization via IR: Pudlas, M., Kyeremateng, S. O., Williams, L. A., et al. (2015). Analyzing the impact of different polymeric binders on the solid-state properties of amorphous solid dispersions. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Quinazoline Efflux Pump Inhibitors (IR Stability Studies): Buda, V., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules. [Link][10][3][4][5][7][11][12][13][14][15][16][17]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of (2R)-2-amino-3-(quinazolin-4-yl)propanoic acid. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment and Chemical Profile

Key Considerations:

  • Chemical Class: This compound is an amino acid derivative containing a quinazoline heterocyclic moiety. Quinazoline derivatives are a significant class of compounds in medicinal chemistry, with some exhibiting potent biological activity, including anticancer properties.[3][4][5] This potential for biological activity necessitates that the compound and its waste be handled with care to prevent unintended environmental exposure or human contact.

  • Physical State: This compound is expected to be a solid at room temperature.

  • Potential Hazards: Based on analogous compounds, potential hazards may include:

    • Skin and eye irritation.[1][6][7]

    • Harmful if swallowed or inhaled.[6][8]

    • May cause respiratory irritation.[6][7]

    • The toxicological properties have not been thoroughly investigated.[2]

Given the lack of specific toxicity data, it is prudent to treat this compound as a potentially hazardous substance.

Hazard Category Potential Risk Primary Precaution
Acute Toxicity (Oral, Inhalation) Harmful if ingested or inhaled.Avoid creating dust. Handle in a well-ventilated area or fume hood.[1][2]
Skin/Eye Irritation May cause irritation upon contact.Wear appropriate gloves and safety glasses.[1][6][7]
Environmental Unknown, but discharge into the environment must be avoided.[1]Do not dispose of down the drain.[1]
Regulatory Framework: The "Cradle-to-Grave" Principle

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which means the responsibility for the waste lies with the generator from its creation to its final disposal.[10][11]

As a generator of this chemical waste, you are responsible for:

  • Waste Determination: Accurately identifying whether your waste is hazardous.[12]

  • Proper Containment: Using appropriate and correctly labeled containers.[12][13]

  • Safe Storage: Accumulating waste in designated areas.

  • Manifesting: Ensuring the waste is transported by a licensed hauler to a permitted disposal facility.[12][14]

  • Record Keeping: Maintaining records of waste generation and disposal for at least three years.[14]

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of this compound and associated waste.

Workflow for Waste Segregation and Disposal

G *SAA: Satellite Accumulation Area cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Final Disposal A Solid (2R)-2-amino-3- (quinazolin-4-yl)propanoic acid E Solid Chemical Waste Container A->E B Contaminated Labware (pipette tips, gloves, etc.) F Solid Chemical Waste Container B->F C Aqueous Solutions G Aqueous Waste Container C->G D Organic Solvent Solutions H Halogenated or Non-Halogenated Organic Waste Container D->H I Properly Labeled and Sealed Waste Containers in SAA* E->I F->I G->I H->I J Licensed Hazardous Waste Disposal Facility I->J Scheduled Pickup

Caption: Waste Segregation and Disposal Workflow.

I. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[1]

  • Body Protection: A lab coat is mandatory. For larger quantities, consider a chemically impervious apron.

II. Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste:

    • Unused or expired this compound should be disposed of in its original container if possible, or in a clearly labeled, sealed container for solid chemical waste.[15]

    • Contaminated items such as weigh boats, gloves, and paper towels should be collected in a designated, lined container for solid chemical waste.[16]

  • Liquid Waste:

    • Aqueous Solutions: Solutions of the compound in water should be collected in a designated container for aqueous chemical waste. Do not pour down the drain.[1]

    • Organic Solvent Solutions: Solutions in organic solvents must be segregated based on halogen content. Collect in separate, clearly labeled containers for "Halogenated Organic Waste" or "Non-Halogenated Organic Waste".[15][17]

III. Container Management

  • Compatibility: Ensure the waste container material is compatible with the waste it will hold. High-density polyethylene (HDPE) containers are suitable for many common laboratory waste streams.[17]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[15]

  • Closure: Keep waste containers closed except when adding waste.[12]

IV. Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[15]

  • The SAA must have secondary containment to capture any potential leaks or spills.[15]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

V. Final Disposal

  • Arrange for the pickup of your hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[14]

  • The material will likely be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate personnel from the immediate area.

    • If the spill is small and you are trained to do so, contain the spill using a chemical spill kit.

    • For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[2]

    • For a liquid spill, use an absorbent material to soak up the spill.

    • All cleanup materials must be disposed of as hazardous waste.[16]

    • For large spills, contact your institution's EHS or emergency response team.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, upholding the principles of scientific integrity and responsibility.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • New EPA Rules For Recycling Of Selected Hazardous Wastes. (2015). Specialty Technical Publishers. [Link]

  • Hazardous Waste Management Facilities and Units. (2025). U.S. Environmental Protection Agency. [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2023). National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - ONETIME. (2017). Greenbook. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • MSDS of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate. (2012). Capot Chemical. [Link]

  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022). MDPI. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.